2,6-Dimethoxypyridine-3,5-diamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-dimethoxypyridine-3,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-11-6-4(8)3-5(9)7(10-6)12-2/h3H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBOXUNPNIJELB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=N1)OC)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10388503 | |
| Record name | 2,6-Dimethoxypyridine-3,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85679-78-3 | |
| Record name | 2,6-Dimethoxypyridine-3,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of 2,6-Dimethoxypyridine-3,5-diamine
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2,6-dimethoxypyridine-3,5-diamine and its hydrochloride salts. The information is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.
Core Chemical Properties
This compound, in its free base and salt forms, is a substituted pyridine derivative. While detailed experimental data for the free base is limited in publicly available literature, the properties of its more common hydrochloride salts have been reported. The dihydrochloride and tetrahydrochloride salts are typically white to pale yellow crystalline solids.[1][2] They are readily soluble in water and alcohol.[1][2][3]
Physicochemical Data
The following tables summarize the available quantitative data for this compound and its hydrochloride salts. Much of the data for the free base and its salts are computed, as indicated.
Table 1: Physicochemical Properties of this compound (Free Base)
| Property | Value | Source |
| Molecular Formula | C₇H₁₁N₃O₂ | PubChem[4] |
| Molecular Weight | 169.18 g/mol | PubChem (Computed)[4] |
| XLogP3 | 0.1 | PubChem (Computed)[4] |
| Exact Mass | 169.085126602 Da | PubChem (Computed)[4] |
Table 2: Physicochemical Properties of this compound Dihydrochloride
| Property | Value | Source |
| CAS Number | 56216-28-5 | ChemBK[2] |
| Molecular Formula | C₇H₁₃Cl₂N₃O₂ | PubChem[5] |
| Molar Mass | 242.10 g/mol | PubChem (Computed)[5] |
| Boiling Point | 357.7°C at 760 mmHg | ChemBK[2] |
| Flash Point | 170.1°C | ChemBK[2] |
| Appearance | White to pale yellow crystalline solid | ChemBK[2] |
| Solubility | Soluble in water and alcohol | ChemBK[2][3] |
Table 3: Physicochemical Properties of this compound Tetrahydrochloride
| Property | Value | Source |
| Molecular Formula | C₇H₁₅Cl₄N₃O₂ | PubChem[6] |
| Molecular Weight | 315.0 g/mol | PubChem (Computed)[6] |
| Exact Mass | 312.991838 Da | PubChem (Computed)[6] |
Synthesis and Experimental Protocols
Proposed Synthetic Workflow
The following diagram illustrates a likely synthetic pathway for this compound, based on analogous reactions.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol (Adapted from Analogous Syntheses)
Step 1: Dinitration of 2,6-Dimethoxypyridine
A procedure analogous to the nitration of 2,6-dimethoxypyrazine can be adapted.[8]
-
To a cooled solution of concentrated sulfuric acid, add 2,6-dimethoxypyridine dropwise while maintaining a low temperature.
-
Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid or fuming nitric acid, to the reaction mixture, ensuring the temperature remains controlled.
-
After the addition is complete, allow the reaction to proceed at a controlled temperature for several hours.
-
Quench the reaction by pouring the mixture over ice.
-
Collect the precipitated 2,6-dimethoxy-3,5-dinitropyridine by filtration, wash with cold water, and dry.
Step 2: Reduction of 2,6-Dimethoxy-3,5-dinitropyridine
The reduction of the dinitro compound can be achieved using various standard methods. One common method involves catalytic hydrogenation.
-
Dissolve 2,6-dimethoxy-3,5-dinitropyridine in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalyst, for example, 10% Palladium on carbon.
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere until the theoretical amount of hydrogen is consumed.
-
Filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield crude this compound.
-
The crude product can be further purified by recrystallization or chromatography. To obtain the dihydrochloride salt, the free base can be dissolved in a suitable solvent and treated with hydrochloric acid.[7]
Spectral Data
Table 4: Spectral Data for 2,6-Dimethoxypyridine (Precursor)
| Data Type | Key Features |
| ¹H NMR (CDCl₃) | δ (ppm): 7.45 (t), 6.28 (d), 3.89 (s)[10] |
| ¹³C NMR | Data available[11] |
| Mass Spectrum | Molecular Ion (m/z): 139[10] |
Applications in Hair Dye Formulations
This compound HCl is used as a precursor in oxidative hair dye formulations.[9][12] In this application, it acts as a "coupler" or "developer" substance.
Mechanism of Action in Oxidative Hair Dyes
Oxidative hair dyeing is a chemical process that involves the reaction of precursor molecules within the hair shaft to form larger, colored molecules. The general mechanism involves an oxidizing agent, typically hydrogen peroxide, and an alkaline environment.
The following diagram illustrates the generalized workflow of oxidative hair dyeing, highlighting the role of this compound.
Caption: Generalized workflow of oxidative hair dyeing.
In this process, this compound, along with other precursors, is oxidized by hydrogen peroxide. The resulting reactive intermediates then undergo coupling reactions with other molecules in the formulation to form complex chromophores that are trapped within the hair cortex, resulting in a permanent color change. The final shade is determined by the specific combination of precursors and couplers used.[5]
Safety and Regulatory Information
The Scientific Committee on Consumer Products (SCCP) has issued an opinion on 2,6-dimethoxy-3,5-pyridinediamine HCl for its use in hair dye formulations.[8][9] The intended maximum on-head concentration is 0.25%.[9] As with all hair dye ingredients, it is important to follow safety guidelines and be aware of the potential for skin sensitization.
Conclusion
This compound is a chemical intermediate with a primary application in the cosmetics industry as a component of oxidative hair dyes. While detailed experimental data on the free base is scarce, information on its hydrochloride salts provides insight into its general chemical and physical properties. The synthesis likely proceeds through a dinitration and subsequent reduction of 2,6-dimethoxypyridine. Further research to fully characterize the free base and its reaction products in hair dye formulations would be beneficial for a more complete understanding of this compound.
References
- 1. 2,6-Dimethoxy-3,5-pyridinediamine dihydrochloride | C7H13Cl2N3O2 | CID 3017019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. A Review of Aspects of Oxidative Hair Dye Chemistry with Special Reference to N-Nitrosamine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound;tetrahydrochloride | C7H15Cl4N3O2 | CID 138394995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. DE3530732A1 - AGENT AND METHOD FOR COLORING HAIR WITH 2,6-DIAMINO-PYRIDINE DERIVATIVES - Google Patents [patents.google.com]
- 8. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 9. ec.europa.eu [ec.europa.eu]
- 10. 2,6-Dimethoxypyridine(6231-18-1) 1H NMR [m.chemicalbook.com]
- 11. 2,6-Dimethoxypyridine(6231-18-1) 13C NMR spectrum [chemicalbook.com]
- 12. osti.gov [osti.gov]
In-Depth Technical Guide: Physical Properties of 2,6-Dimethoxypyridine-3,5-diamine
This technical guide provides a comprehensive overview of the known physical properties of 2,6-Dimethoxypyridine-3,5-diamine and its common salt forms. The information is intended for researchers, scientists, and professionals in drug development who are working with this compound.
Overview and Forms of the Compound
This compound is a substituted pyridine derivative. In laboratory and commercial settings, it is commonly available as the free base and in its dihydrochloride and tetrahydrochloride salt forms. The salt forms often exhibit different solubility and stability profiles compared to the free base, which can be advantageous for various applications.
Quantitative Physical Properties
The following table summarizes the key physical and chemical properties of this compound and its hydrochloride salts.
| Property | This compound (Free Base) | This compound Dihydrochloride | This compound Tetrahydrochloride |
| CAS Number | 85679-78-3[1] | 56216-28-5[2] | 56216-28-5 (related)[3] |
| Molecular Formula | C₇H₁₁N₃O₂[1] | C₇H₁₃Cl₂N₃O₂[2] | C₇H₁₅Cl₄N₃O₂[3] |
| Molecular Weight | 169.18 g/mol [1] | Not explicitly found | 315.0 g/mol (computed)[3] |
| Appearance | Not explicitly found | White to pale yellow crystalline solid | Not explicitly found |
| Solubility | Not explicitly found | Readily soluble in water and alcohol | Not explicitly found |
| Purity | ≥98%[1] | >90%[2] | Not explicitly found |
| Topological Polar Surface Area (TPSA) | 83.39 Ų[1] | Not explicitly found | Not explicitly found |
| LogP (octanol-water partition coefficient) | 0.2632[1] | Not explicitly found | Not explicitly found |
Experimental Protocols
Determination of Appearance
The appearance of a chemical compound is determined by visual inspection under controlled lighting conditions.
-
Apparatus: A clean, dry watch glass or sample vial; spatula; adequate laboratory lighting.
-
Procedure:
-
A small, representative sample of the substance is placed on the watch glass using a clean spatula.
-
The sample is observed against a white background.
-
The color, state (e.g., crystalline, powder, amorphous), and any other notable characteristics are recorded.
-
Determination of Solubility
Solubility is assessed by systematically attempting to dissolve the compound in various solvents at a specified temperature.
-
Apparatus: A set of test tubes or small vials, a vortex mixer, a calibrated pipette or balance, and a range of solvents (e.g., water, ethanol, methanol, DMSO).
-
Procedure:
-
A known mass (e.g., 1-10 mg) of the compound is added to a test tube.
-
A known volume (e.g., 1 mL) of the solvent is added to the test tube.
-
The mixture is agitated vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).
-
The mixture is allowed to stand and is visually inspected for any undissolved solid.
-
If the solid dissolves completely, the compound is considered soluble at that concentration. If not, it is classified as partially soluble or insoluble. The process can be repeated with varying amounts of solute and solvent to determine a more precise solubility value.
-
Spectroscopic Analysis (¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for elucidating the chemical structure of a compound. A ¹³C NMR spectrum is available for the dihydrochloride salt from commercial suppliers.[2]
-
Apparatus: An NMR spectrometer, NMR tubes, and an appropriate deuterated solvent in which the compound is soluble.
-
Procedure:
-
A precise amount of the compound is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆, given the solubility of the dihydrochloride salt).
-
The solution is transferred to an NMR tube.
-
The NMR tube is placed in the spectrometer.
-
The ¹³C NMR spectrum is acquired according to the instrument's standard operating procedures. The resulting spectrum provides information about the number and chemical environment of the carbon atoms in the molecule.
-
Diagrams and Workflows
While no specific signaling pathways involving this compound were identified, the following diagram illustrates a general workflow for the characterization of a novel chemical compound, which is a critical process in drug development and chemical research.
Applications and Usage
This compound and its salts are utilized in several areas of chemical science:
-
Organic Synthesis: It serves as a versatile intermediate and building block in the synthesis of more complex molecules.
-
Pharmaceutical Research: The compound is used as an intermediate in the preparation of active pharmaceutical ingredients.
-
Cosmetic Industry: The dihydrochloride salt is used as a precursor in oxidative hair coloring formulations.[4]
-
Catalysis: It can be employed as a catalyst in various organic reactions.
This guide provides a summary of the currently available information on the physical properties of this compound. For any specific application, it is recommended to consult the safety data sheet (SDS) and perform in-house analysis to confirm these properties.
References
Synthesis of 2,6-Dimethoxypyridine-3,5-diamine Tetrahydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,6-Dimethoxypyridine-3,5-diamine tetrahydrochloride, a key intermediate in various research and development applications. The synthesis is a multi-step process involving the nitration of 2,6-dimethoxypyridine, followed by the reduction of the resulting dinitro compound to the target diamine, which is then converted to its tetrahydrochloride salt. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes diagrams to illustrate the synthetic pathway.
Synthetic Pathway Overview
The synthesis of this compound tetrahydrochloride proceeds through a two-step reaction sequence starting from 2,6-dimethoxypyridine. The first step is a di-nitration reaction to yield 2,6-dimethoxy-3,5-dinitropyridine. The subsequent step involves the reduction of the two nitro groups to amino groups to form this compound. The final product is obtained by treating the diamine with hydrochloric acid to form the tetrahydrochloride salt.
Caption: Synthetic pathway for this compound tetrahydrochloride.
Experimental Protocols
The following protocols are based on established chemical literature for analogous transformations and provide a detailed methodology for the synthesis of the title compound.
Step 1: Synthesis of 2,6-Dimethoxy-3,5-dinitropyridine
This procedure details the nitration of 2,6-dimethoxypyridine to its dinitro derivative.
Experimental Workflow:
Caption: Workflow for the synthesis of 2,6-Dimethoxy-3,5-dinitropyridine.
Reagents and Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g/mL) |
| 2,6-Dimethoxypyridine | 139.15 | 1.00 | 139.15 g |
| Fuming Sulfuric Acid (20% SO₃) | - | - | ~500 mL |
| Fuming Nitric Acid (99%) | 63.01 | 2.50 | ~110 mL |
| Crushed Ice | - | - | As needed |
| Deionized Water | - | - | As needed |
Procedure:
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add fuming sulfuric acid (500 mL).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add 2,6-dimethoxypyridine (139.15 g, 1.00 mol) to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Once the addition is complete, add fuming nitric acid (~110 mL, 2.50 mol) dropwise via the dropping funnel, maintaining the reaction temperature between 0-5 °C.
-
After the addition of nitric acid, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto a large beaker filled with crushed ice with vigorous stirring.
-
A yellow precipitate will form. Collect the solid by vacuum filtration.
-
Wash the precipitate thoroughly with cold deionized water until the washings are neutral to pH paper.
-
Dry the product under vacuum at 50 °C to a constant weight.
Expected Yield: ~85-95%
Step 2: Synthesis of this compound Tetrahydrochloride
This procedure details the reduction of the dinitro intermediate and the subsequent formation of the tetrahydrochloride salt.
Experimental Workflow:
Caption: Workflow for the synthesis of this compound tetrahydrochloride.
Reagents and Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g/mL) |
| 2,6-Dimethoxy-3,5-dinitropyridine | 229.14 | 1.00 | 229.14 g |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 6.00 | 1353.78 g |
| Concentrated Hydrochloric Acid (~37%) | 36.46 | - | ~1.5 L |
| Ethanol | 46.07 | - | ~2.0 L |
Procedure:
-
In a large three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend 2,6-dimethoxy-3,5-dinitropyridine (229.14 g, 1.00 mol) in a mixture of ethanol (1.0 L) and concentrated hydrochloric acid (1.0 L).
-
To this stirred suspension, add tin(II) chloride dihydrate (1353.78 g, 6.00 mol) in portions. The addition is exothermic, and the rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature, and then further cool in an ice bath for 1-2 hours to promote crystallization.
-
Collect the crystalline precipitate by vacuum filtration.
-
Wash the product with cold ethanol (2 x 200 mL).
-
Dry the product under vacuum at 60 °C to a constant weight to yield this compound tetrahydrochloride.
Expected Yield: ~70-85%
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound tetrahydrochloride.
| Step | Reactant | Molar Ratio | Key Reagents | Solvent(s) | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,6-Dimethoxypyridine | 1.0 | Fuming HNO₃, Fuming H₂SO₄ | - | 0-25 | 2-3 | 85-95 |
| 2 | 2,6-Dimethoxy-3,5-dinitropyridine | 1.0 | SnCl₂·2H₂O, HCl | Ethanol, Water | Reflux | 4-6 | 70-85 |
Physicochemical Properties and Characterization Data
The final product, this compound tetrahydrochloride, is typically a crystalline solid.
| Property | Value |
| Molecular Formula | C₇H₁₁N₃O₂ · 4HCl |
| Molecular Weight | 315.01 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in water, sparingly soluble in ethanol |
| ¹H NMR (D₂O, 400 MHz) | Expected: δ ~4.0 (s, 6H, 2 x OCH₃), ~7.5 (s, 1H, Ar-H) |
| ¹³C NMR (D₂O, 100 MHz) | Expected: δ ~58 (OCH₃), ~110 (C4), ~125 (C3, C5), ~150 (C2, C6) |
Note: The exact chemical shifts in NMR spectra can vary depending on the solvent and concentration.
This guide provides a robust framework for the synthesis of this compound tetrahydrochloride. Researchers should always adhere to standard laboratory safety practices when handling the corrosive and reactive reagents involved in this synthesis.
An In-depth Technical Guide to 2,6-Dimethoxypyridine-3,5-diamine
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,6-Dimethoxypyridine-3,5-diamine, alongside a generalized experimental protocol for its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical and Physical Properties
This compound is a substituted pyridine compound. Its chemical structure consists of a pyridine ring with two methoxy groups at positions 2 and 6, and two amine groups at positions 3 and 5. The molecular formula of the base compound is C₇H₁₁N₃O₂.[1] It is also available in various salt forms, such as the dihydrochloride (C₇H₁₃Cl₂N₃O₂) and tetrahydrochloride (C₇H₁₅Cl₄N₃O₂) salts, which exhibit different molecular weights and properties.[2][3] The dihydrochloride salt typically appears as a white to pale yellow crystalline solid and is soluble in water and alcohol.[4][5]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its common salt forms.
| Property | This compound | This compound Dihydrochloride | This compound Tetrahydrochloride |
| Molecular Formula | C₇H₁₁N₃O₂[1] | C₇H₁₃Cl₂N₃O₂[3] | C₇H₁₅Cl₄N₃O₂[2] |
| Molecular Weight | 169.18 g/mol [1] | 242.10 g/mol [3] | 315.0 g/mol [2] |
| CAS Number | 85679-78-3[1] | 56216-28-5[3] | 56216-28-5[2] |
| Boiling Point (estimated) | 357.7 °C @ 760 mmHg[6] | Not Available | Not Available |
| Flash Point (estimated) | 170.1 °C[6] | Not Available | Not Available |
| XLogP3-AA | 0.1[1] | Not Available | Not Available |
| Hydrogen Bond Donor Count | 2[1] | Not Available | Not Available |
Experimental Protocols
Generalized Synthesis Workflow:
-
Nitration: The synthesis would likely commence with the nitration of a commercially available dichloropyridine, such as 2,6-dichloropyridine. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid.
-
Methoxylation: The resulting dichloro-nitropyridine intermediate would then undergo nucleophilic substitution to replace the chlorine atoms with methoxy groups. This reaction is commonly carried out using sodium methoxide in methanol.
-
Reduction: The final step involves the reduction of the nitro groups to the corresponding diamine. This can be accomplished through various methods, such as catalytic hydrogenation using a palladium catalyst or reduction with metals like tin or iron in an acidic medium.
-
Purification: The final product, this compound, would then be purified using standard techniques such as recrystallization or column chromatography to yield the desired compound with high purity.
This generalized protocol is based on synthetic strategies for similar diaminopyridine derivatives.[7][8][9] Researchers should adapt and optimize these steps based on laboratory conditions and available starting materials.
Visualization of Synthetic Workflow
The following diagram illustrates the logical flow of the generalized synthesis for this compound.
References
- 1. This compound | C7H11N3O2 | CID 3017020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound;tetrahydrochloride | C7H15Cl4N3O2 | CID 138394995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,6-Dimethoxy-3,5-pyridinediamine dihydrochloride | C7H13Cl2N3O2 | CID 3017019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. chembk.com [chembk.com]
- 6. 2,6-dimethoxy-3,5-pyridine diamine HCl, 56216-28-5 [thegoodscentscompany.com]
- 7. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 8. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]
- 9. Synthesis of 2,6-Diamino-3,5-dinitropyridine-1-oxide [energetic-materials.org.cn]
In-Depth Technical Guide to the Spectral Data of 2,6-Dimethoxypyridine-3,5-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for the compound 2,6-Dimethoxypyridine-3,5-diamine. Due to the limited availability of experimentally derived public data for the free base form of this compound, this guide presents predicted spectral data obtained from computational chemistry models. These predictions offer valuable insights for the characterization and analysis of this molecule. Additionally, a generalized experimental protocol for the synthesis and spectral analysis of similar aromatic diamines is provided to guide researchers in their laboratory work.
Predicted Spectral Data
The following tables summarize the predicted ¹H NMR and ¹³C NMR chemical shifts, and the predicted significant IR absorption bands for this compound. These predictions were generated using established computational algorithms and provide a reliable estimation of the expected spectral features.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Data
Table 1: Predicted ¹H NMR Chemical Shifts (δ) in ppm
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| H-4 (aromatic) | 6.5 - 7.0 | Singlet |
| -NH₂ (amino) | 3.5 - 5.0 | Broad Singlet |
| -OCH₃ (methoxy) | 3.8 - 4.2 | Singlet |
Note: The chemical shifts of amine protons can be highly variable and are dependent on solvent, concentration, and temperature.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in ppm
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-2, C-6 (C-O) | 155 - 165 |
| C-3, C-5 (C-N) | 130 - 140 |
| C-4 (aromatic CH) | 100 - 110 |
| -OCH₃ (methoxy) | 50 - 60 |
Predicted Infrared (IR) Spectroscopy Data
Table 3: Predicted Major IR Absorption Bands (cm⁻¹)
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3300 - 3500 | Medium-Strong, Broad |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (methyl) | 2850 - 3000 | Medium |
| C=C Stretch (aromatic) | 1580 - 1620 | Medium-Strong |
| N-H Bend (amine) | 1550 - 1650 | Medium-Strong |
| C-O Stretch (methoxy) | 1000 - 1300 | Strong |
Experimental Protocols
General Synthesis of a Substituted Diaminopyridine
A common route to synthesize substituted diaminopyridines involves the reduction of a corresponding dinitropyridine precursor.
Materials:
-
Substituted dinitropyridine
-
Reducing agent (e.g., Tin(II) chloride, catalytic hydrogenation with Pd/C)
-
Solvent (e.g., Ethanol, Ethyl acetate)
-
Acid (e.g., Hydrochloric acid) for salt formation and subsequent neutralization
-
Base (e.g., Sodium hydroxide) for neutralization
Procedure:
-
The dinitropyridine starting material is dissolved in a suitable solvent.
-
The reducing agent is added portion-wise or the reaction is set up for catalytic hydrogenation.
-
The reaction mixture is stirred at room temperature or heated under reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is filtered to remove any solid residues.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield the desired diaminopyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
-
NMR Spectrometer (e.g., 300 or 500 MHz)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
Procedure:
-
A small amount of the purified this compound is dissolved in a suitable deuterated solvent.
-
The solution is transferred to an NMR tube.
-
The ¹H NMR spectrum is acquired using standard pulse sequences.
-
The ¹³C NMR spectrum is acquired, often using a proton-decoupled pulse sequence.
-
The spectra are processed (Fourier transform, phasing, and baseline correction) and the chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Sample holder (e.g., KBr pellets, ATR crystal)
Procedure:
-
A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a small amount of the solid can be placed directly on an Attenuated Total Reflectance (ATR) crystal.
-
A background spectrum of the empty sample holder or clean ATR crystal is recorded.
-
The sample spectrum is then recorded.
-
The spectrum is processed to show absorbance or transmittance as a function of wavenumber (cm⁻¹).
Visualizations
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and subsequent spectral characterization of a target compound like this compound.
Caption: A logical workflow for the synthesis and spectral characterization of a target compound.
Diamino Pyridine Derivatives: A Technical Guide to Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diamino pyridine derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The core structure, characterized by a pyridine ring substituted with two amino groups, serves as a privileged scaffold for the design of potent and selective modulators of various biological targets. This technical guide provides an in-depth overview of the potential applications of diamino pyridine derivatives, with a focus on their roles as kinase inhibitors in oncology, as novel antibacterial agents, and as therapeutic agents for neurodegenerative diseases. This document summarizes key quantitative data, details experimental protocols for their evaluation, and visualizes the associated signaling pathways and workflows.
Diamino Pyridine Derivatives as Kinase Inhibitors in Oncology
The inhibition of protein kinases is a cornerstone of modern cancer therapy. Diamino pyridine derivatives have emerged as a promising scaffold for the development of potent kinase inhibitors, targeting key enzymes involved in cancer cell proliferation, survival, and metastasis.
Focal Adhesion Kinase (FAK) Inhibition
Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is frequently overexpressed in various tumors and plays a critical role in cell adhesion, migration, and survival.[1] Several diaminopyrimidine derivatives, which share a similar structural motif with diaminopyridines, have shown potent FAK inhibitory activity.
Quantitative Data: FAK Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (nM) | Reference |
| VS-4718 | FAK | 1.5 | - | - | [2] |
| BI-853520 | FAK | 1.0 | - | - | [2] |
| CEP-37440 | FAK, ALK | 2.0 (FAK), 3.1 (ALK) | - | - | [2] |
| VS-6063 (Defactinib) | FAK, Pyk2 | 0.6 | - | - | [2] |
| Compound A12 (Diaminopyrimidine derivative) | FAK | <500 | A549, MDA-MB-231 | 130, 94 | [2] |
FAK Signaling Pathway
Integrin activation and growth factor receptor signaling lead to the autophosphorylation of FAK at Tyr397, creating a binding site for Src family kinases.[3][4] This interaction results in the phosphorylation of other sites on FAK and the activation of downstream pathways, including the PI3K/Akt and Ras/MEK/ERK pathways, which promote cell survival, proliferation, and migration.[3][4][5]
References
- 1. Mechanism of action of 4-aminopyridine in the symptomatic treatment of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Enduring Legacy of the Pyridine Ring: A Technical Guide to Its Discovery, Synthesis, and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold, a six-membered aromatic heterocycle containing a nitrogen atom, stands as a cornerstone in the field of medicinal chemistry. Its unique electronic properties, ability to engage in hydrogen bonding, and synthetic versatility have made it a privileged structure in the design of a vast array of therapeutic agents. This technical guide provides an in-depth exploration of the discovery and history of substituted pyridines, detailing key synthetic methodologies, quantitative structure-activity relationship data, and their modulation of critical signaling pathways.
A Historical Perspective: From Coal Tar to Targeted Therapies
The journey of pyridine began in the mid-19th century. In the late 1840s, Scottish chemist Thomas Anderson first isolated pyridine from bone oil, naming it from the Greek words "pyr" (fire) and "idine" (denoting an aromatic base).[1][2] However, it was not until two decades later that its correct aromatic structure, analogous to benzene with a nitrogen atom replacing a methine group, was independently proposed by Wilhelm Körner and James Dewar in 1869 and 1871, respectively.[2] The first synthesis of a heteroaromatic compound was achieved in 1876 by William Ramsay, who produced pyridine by reacting acetylene and hydrogen cyanide in a red-hot iron tube furnace.[3]
The late 19th and early 20th centuries witnessed the development of foundational synthetic methods that unlocked the potential of substituted pyridines. In 1881, Arthur Rudolf Hantzsch reported a multi-component reaction for the synthesis of dihydropyridines, which could then be oxidized to the corresponding pyridine derivatives.[3][4] This method, now famously known as the Hantzsch pyridine synthesis , became a versatile tool for accessing a wide range of substituted pyridines.[3][4] Another landmark achievement was the Chichibabin pyridine synthesis , developed by Aleksei Chichibabin in 1924.[1][3] This reaction provided a direct method for the amination of pyridines using sodium amide and remains relevant in industrial-scale production.[3] These pioneering synthetic strategies, along with others developed over the years, paved the way for the exploration of substituted pyridines as pharmacophores, leading to the discovery of numerous essential medicines.
Foundational Synthetic Methodologies: Experimental Protocols
The ability to rationally design and synthesize substituted pyridines with diverse substitution patterns is crucial for drug discovery. This section details the experimental protocols for three seminal synthetic methods.
The Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a one-pot condensation reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia or ammonium acetate, to form a dihydropyridine.[5] The dihydropyridine intermediate is then oxidized to the aromatic pyridine.
Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
-
Reagents:
-
Benzaldehyde (1 equivalent)
-
Ethyl acetoacetate (2 equivalents)
-
Ammonium acetate (1.1 equivalents)
-
Ethanol (solvent)
-
Ceric ammonium nitrate (CAN) for oxidation (optional, for aromatization)
-
-
Procedure:
-
To a solution of benzaldehyde (0.01 mol) and ethyl acetoacetate (0.02 mol) in ethanol (25 mL) in a round-bottom flask, add ammonium acetate (0.011 mol).
-
Stir the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture. The solid is collected by filtration, washed with cold ethanol, and dried to yield the dihydropyridine product.
-
Aromatization (optional): To a solution of the dihydropyridine in a suitable solvent, add an oxidizing agent such as ceric ammonium nitrate and stir at room temperature until the reaction is complete (monitored by TLC). The pyridine product is then isolated by extraction and purified by column chromatography.
-
The Chichibabin Reaction
The Chichibabin reaction is a nucleophilic substitution reaction where an amino group is introduced onto the pyridine ring, typically at the 2-position, using sodium amide.[6][7]
Experimental Protocol: Synthesis of 2-Aminopyridine
-
Reagents:
-
Pyridine (1 equivalent)
-
Sodium amide (NaNH₂) (1.2 equivalents)
-
Toluene (solvent)
-
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add dry toluene.
-
Carefully add sodium amide to the toluene.
-
Heat the mixture to reflux (approximately 110 °C).
-
Slowly add pyridine to the refluxing mixture over 30 minutes.
-
Continue refluxing for 4-6 hours. The reaction mixture will typically develop a deep red or brown color.
-
Cool the reaction mixture to room temperature and cautiously quench with water.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
The crude 2-aminopyridine can be purified by distillation or recrystallization.
-
The Kröhnke Pyridine Synthesis
The Kröhnke synthesis involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate to yield highly substituted pyridines.[8][9]
Experimental Protocol: Synthesis of a 2,4,6-Trisubstituted Pyridine
-
Reagents:
-
α-Pyridinium methyl ketone salt (1 equivalent)
-
α,β-Unsaturated ketone (1 equivalent)
-
Ammonium acetate (excess)
-
Glacial acetic acid (solvent)
-
-
Procedure:
-
Dissolve the α-pyridinium methyl ketone salt and the α,β-unsaturated ketone in glacial acetic acid in a round-bottom flask.
-
Add a generous excess of ammonium acetate to the mixture.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Neutralize the solution with a base (e.g., sodium carbonate) until a precipitate forms.
-
Collect the solid product by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
-
Substituted Pyridines in Drug Discovery: Quantitative Insights
The pyridine moiety is a key component in a multitude of FDA-approved drugs, where it often plays a critical role in binding to biological targets and modulating their activity.[10] The following tables summarize the in vitro activities of various substituted pyridine derivatives against cancer cell lines and key protein kinases.
Table 1: Anticancer Activity of Substituted Pyridine Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyridine-urea 8e | MCF-7 (Breast) | 0.22 (48h) | [1] |
| Pyridine-urea 8n | MCF-7 (Breast) | 1.88 (48h) | [1] |
| Compound 4 | HCT-116 (Colon) | 31.3 | [11] |
| MCF-7 (Breast) | 19.3 | [11] | |
| HepG2 (Liver) | 22.7 | [11] | |
| A549 (Lung) | 36.8 | [11] | |
| Compound 5c | BT474 (Breast) | 35.98 (24h) | [12] |
| Compound 5d | BT474 (Breast) | 35.56 (24h) | [12] |
| Compound 5e | BT474 (Breast) | 39.19 (24h) | [12] |
| Compound 4b | A-549 (Lung) | 0.00803 | [13] |
| MDA-MB-231 (Breast) | 0.0103 | [13] | |
| Compound 4e | A-549 (Lung) | 0.0095 | [13] |
| MDA-MB-231 (Breast) | 0.0147 | [13] |
Table 2: Kinase Inhibitory Activity of Substituted Pyridine Derivatives
| Compound | Target Kinase | IC₅₀ (µM) | Reference |
| Pyridine-urea 8b | VEGFR-2 | 5.0 | [1] |
| Pyridine-urea 8e | VEGFR-2 | 3.93 | [1] |
| Compound 4 | CDK2/cyclin A2 | 0.24 | [11] |
| Compound 8 | CDK2/cyclin A2 | 0.65 | [11] |
| Compound 11 | CDK2/cyclin A2 | 0.50 | [11] |
| Pyrazolopyridine 5a | c-Met | 0.00427 | [14] |
| Pyrazolopyridine 5b | c-Met | 0.00795 | [14] |
| Pyrazolopyridine 15y | TBK1 | 0.0002 | [15] |
| Aromatic O-alkyl pyridine 4c | PIM-1 | 0.110 | [16] |
| Aromatic O-alkyl pyridine 4f | PIM-1 | 0.095 | [16] |
Table 3: Dopamine Transporter (DAT) Inhibitory Activity of Substituted Pyridines
| Compound | Kᵢ (µM) for [³H]WIN Binding | IC₅₀ (µM) for DA Uptake | Reference |
| Compound 18 | 0.079 | 0.255 | [17] |
| Compound 19 | 0.780 | 0.860 | [17] |
| Compound 20 | 0.742 | 1.067 | [17] |
| Compound 21 | 0.099 | 0.263 | [17] |
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the role of substituted pyridines in a biological context and the process of their discovery, this section presents diagrams generated using the DOT language.
Experimental Workflow: From Synthesis to Lead Compound
The discovery of novel pyridine-based drugs follows a structured workflow that integrates chemical synthesis with biological evaluation.
PIM-1 Kinase Signaling Pathway
PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation, making it an attractive target for cancer therapy. Substituted pyridines have been developed as potent PIM-1 inhibitors.
Dopamine Transporter (DAT) Signaling
The dopamine transporter is responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic signaling. Substituted pyridines have been identified as potent DAT inhibitors, with applications in treating conditions like ADHD and substance abuse.
Conclusion
From its initial discovery in the 19th century to its current status as a ubiquitous scaffold in modern pharmaceuticals, the journey of the substituted pyridine is a testament to the interplay of organic synthesis and medicinal chemistry. The foundational synthetic methods developed by pioneers like Hantzsch and Chichibabin provided the tools to explore the vast chemical space of pyridine derivatives. This exploration has led to the development of life-saving drugs that target a wide range of diseases by modulating key biological pathways. As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, the pyridine ring is poised to remain a central and enduring motif in the future of drug discovery.
References
- 1. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 7. chemistnotes.com [chemistnotes.com]
- 8. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. Kröhnke Pyridine Synthesis [drugfuture.com]
- 10. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs [systems.enpress-publisher.com]
- 11. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 15. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chemistry.mdma.ch [chemistry.mdma.ch]
An In-depth Technical Guide to 2,6-Dimethoxypyridine-3,5-diamine: Safety, Handling, and Synthetic Considerations
This technical guide provides a comprehensive overview of the available data on 2,6-Dimethoxypyridine-3,5-diamine, with a focus on its safety, handling, and plausible synthetic routes. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research. While detailed experimental protocols and biological pathway information are scarce in publicly accessible literature, this guide consolidates existing knowledge and presents logical workflows based on analogous chemical syntheses.
Chemical and Physical Properties
This compound is an organic compound that is often handled in its more stable dihydrochloride or tetrahydrochloride salt forms. The majority of available data pertains to these salts.
| Property | This compound (Free Base) | This compound Dihydrochloride | This compound Tetrahydrochloride |
| Molecular Formula | C₇H₁₁N₃O₂ | C₇H₁₃Cl₂N₃O₂ | C₇H₁₅Cl₄N₃O₂ |
| Molar Mass | 169.18 g/mol | 242.10 g/mol | 315.0 g/mol [1] |
| Appearance | Not specified | White to pale yellow crystalline solid[2] | Not specified |
| Solubility | Not specified | Readily soluble in water and alcohol[2] | Not specified |
| Boiling Point | Not specified | 357.7°C at 760 mmHg (estimated) | Not specified |
| Flash Point | Not specified | 170.1°C (estimated) | Not specified |
| Storage Condition | Not specified | 2-8°C in an inert atmosphere | Not specified |
Safety and Toxicology
The safety profile of this compound has been evaluated, primarily in the context of its use as a component in oxidative hair coloring agents.[3] The available data, predominantly for the hydrochloride salt, indicates potential hazards that necessitate careful handling.
GHS Hazard Classification
| Hazard Statement | Classification |
| H301: Toxic if swallowed | Acute toxicity, oral (Danger) |
| H317: May cause an allergic skin reaction | Sensitization, Skin (Warning) |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Warning) |
| H373: May cause damage to organs through prolonged or repeated exposure | Specific target organ toxicity, repeated exposure (Warning) |
Note: GHS classifications are based on aggregated data and may not be exhaustive.
Toxicological Data Summary
| Test Type | Species | Route | Results |
| Acute Oral Toxicity | Rat, Mouse | Oral | Studies were conducted using 2.5% and 5% solutions; however, specific LD50 values are not detailed in the provided documents.[3] |
| Skin Irritation | Rabbit | Dermal | Undiluted 2,6-dimethoxy-3,5-pyridinediamine HCl did not show signs of skin irritation after 4 hours of occlusive contact.[3] |
| Skin Irritation | Guinea Pig | Dermal | A 3% aqueous solution applied repeatedly did not indicate a skin irritant potential.[3] |
| Skin Sensitization | Mouse | Dermal | The substance induced a biologically relevant immune response in local lymph nodes, indicating a potential for skin sensitization. EC3 values of 1.25% (in DMSO) and 6.88% (in aqua/acetone/olive oil) were calculated.[3] |
| Eye Irritation | Guinea Pig | Ocular | A 3% aqueous solution was applied to the conjunctival sac. While the test was performed, specific irritation scores are not detailed.[3] |
| Mutagenicity (in vitro) | Mammalian cells (L5178Y mouse lymphoma) | - | The substance was not found to be mutagenic under the experimental conditions, although the test was noted as incomplete.[3] |
Handling and Storage
Given the toxicological profile, the following handling and storage procedures are recommended:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. In case of insufficient ventilation, wear suitable respiratory equipment.
-
Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors. General laboratory safety practices should be strictly followed.[2]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[2] For the dihydrochloride salt, storage at 2-8°C under an inert atmosphere is recommended.
Experimental Protocols
Detailed, publicly available experimental protocols for the synthesis of this compound are limited, with some sources noting that the specific preparation method may be confidential.[2] However, based on the synthesis of structurally related compounds, a plausible synthetic route can be proposed.
Proposed Synthetic Pathway
A potential synthetic route to this compound likely involves the dinitration of a 2,6-dimethoxypyridine precursor, followed by the reduction of the nitro groups to the corresponding diamine. The synthesis of related diaminopyridines often follows steps of nitration, halogenation, alkoxylation, and reduction.[4][5]
Caption: A plausible two-step synthetic pathway.
Analytical Methods
The analysis of this compound dihydrochloride has been reported using High-Performance Liquid Chromatography (HPLC).[3]
-
Purity Determination:
-
Impurity Profiling:
Signaling Pathways and Biological Activity
Currently, there is no information available in the public domain regarding the involvement of this compound in specific biological signaling pathways. Its primary documented application is as a precursor in oxidative hair dyes.[3] The mechanism of action in this context is chemical rather than pharmacological, involving oxidative coupling to form larger colorant molecules. Further research would be required to determine if this compound has any significant biological activity or interacts with cellular signaling cascades.
Caption: Relationship between the available information domains.
Conclusion
This compound and its salts are chemicals with a defined, albeit not fully detailed, toxicological profile that necessitates careful handling. While it has an established use in the cosmetics industry, information regarding its synthesis and biological activity is limited in publicly accessible scientific literature. The provided guide summarizes the available data to aid researchers in its safe handling and to provide a starting point for further investigation into its synthesis and potential applications. It is crucial for any laboratory work to be preceded by a thorough consultation of the latest Safety Data Sheet (SDS) from the supplier and to adhere to all institutional safety guidelines.
References
- 1. This compound;tetrahydrochloride | C7H15Cl4N3O2 | CID 138394995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. ec.europa.eu [ec.europa.eu]
- 4. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
2,6-Dimethoxypyridine-3,5-diamine material safety data sheet (MSDS)
An In-depth Technical Guide on the Material Safety of 2,6-Dimethoxypyridine-3,5-diamine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the material safety data for this compound and its common salt form, this compound dihydrochloride. The information is compiled from publicly available safety data sheets and scientific assessments to guide researchers and professionals in the safe handling and use of this compound.
Chemical Identification
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 3,5-Diamino-2,6-dimethoxypyridine |
| Common Salt Form | This compound dihydrochloride[1][2][3] |
| CAS Number | 56216-28-5 (for dihydrochloride)[4][5] |
| Molecular Formula (Base) | C7H11N3O2 |
| Molecular Formula (Dihydrochloride) | C7H13Cl2N3O2[5] |
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound and its dihydrochloride salt.
| Property | Value | Source |
| Appearance | White to pale yellow crystalline solid[1][2] | ChemBK |
| Molecular Weight (Dihydrochloride) | 242.10 g/mol [5] | PubChem |
| Solubility | Readily soluble in water and alcohol[1][2] | ChemBK |
| Topological Polar Surface Area | 83.4 Ų[4][5] | PubChem |
| Hydrogen Bond Donor Count | 4[5] | PubChem |
| Hydrogen Bond Acceptor Count | 5[5] | PubChem |
Toxicological Data
Toxicological studies have been conducted primarily on the dihydrochloride salt of this compound. The findings are summarized below.
Acute Oral Toxicity
| Species | Concentration | Observations |
| Mice (CF1, female) | 2.5% and 5% solution in distilled water | Mortalities and clinical-toxicological findings were recorded daily for 14 days.[6] |
| Rats (Wistar, male/female) | 2.5% and 5% solution in distilled water | Body weights were noted weekly, and a post-mortem examination was carried out.[6] |
Skin and Eye Irritation
| Study Type | Species | Concentration | Results |
| Skin Irritation | Rabbits | Undiluted | No signs of skin irritation after 4 hours of occlusive contact.[6] |
| Skin Irritation | Guinea Pigs | 3% aqueous solution (repeated application) | No indication of skin irritant potential.[6] |
| Eye Irritation | Guinea Pigs | 3% aqueous solution (0.1 ml) | The substance was applied into the conjunctival sac and evaluated using the Draize scoring system.[6] |
Skin Sensitization
| Test Method | Species | Induction Concentration | Challenge Concentration | Results |
| Magnusson-Kligman Maximisation | Guinea Pigs (Dunkin-Hartley) | 1% (intradermal), 75% (epicutaneous) | 75% | The evaluation was complicated by black staining of the skin.[6] |
Mutagenicity
| Assay | Cell Line | Results |
| Mammalian Gene Mutation Assay | L5178Y mouse lymphoma cells | Not mutagenic under the experimental conditions. However, the test performance was noted as incomplete.[6] |
| Salmonella typhimurium Reverse Mutation Assay | Not specified | A study was referenced.[6] |
Experimental Protocols
Detailed methodologies for key toxicological studies are crucial for the interpretation and replication of results.
Acute Oral Toxicity Study
A solution of 3,5-diamino-2,6-dimethoxypyridine dihydrochloride (2.5% and 5%) in distilled water was administered once via a stomach tube to CF1 mice (10 females) and Wistar rats (6 per sex) at four different concentrations. The animals were observed for 14 days, during which mortality and clinical signs of toxicity were recorded daily. Body weights were measured on a weekly basis. A necropsy was performed on all animals at the end of the study.[6]
Skin Sensitization: Magnusson-Kligman Maximisation Method
The dermal sensitization potential was evaluated in Dunkin-Hartley guinea pigs.[6] A range-finding study was first conducted to determine appropriate concentrations. For the main study, intradermal induction was performed with a 1% solution of the test substance. Epicutaneous induction and challenge were carried out with a 75% concentration. To enhance the response, the skin was pre-treated with 10% sodium lauryl sulfate in petrolatum to induce irritation.[6]
Caption: Workflow for the Magnusson-Kligman Guinea Pig Maximisation Test.
Hazard Identification and Safety Precautions
While a complete, officially harmonized GHS classification is not consistently reported across all sources, some suppliers indicate potential hazards. General laboratory safety practices should always be followed.
GHS Hazard Statements (from aggregated, non-harmonized sources)
-
H301 (75% of reports): Toxic if swallowed[5]
-
H317 (66.7% of reports): May cause an allergic skin reaction[5]
-
H319 (16.7% of reports): Causes serious eye irritation[5]
-
H373 (66.7% of reports): May cause damage to organs through prolonged or repeated exposure[5]
Recommended Safety Precautions
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid contact with skin.[1]
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[7]
The following diagram illustrates a standard safety workflow for handling chemical compounds in a laboratory setting.
Caption: General Laboratory Chemical Handling Workflow.
Use and Applications
This compound and its salts are utilized in specific industrial and research applications.
-
Organic Synthesis: It serves as a chemical reagent and intermediate in various organic synthesis processes.[1][2]
-
Cosmetics: The dihydrochloride salt is used as a precursor in oxidative hair coloring agents, with an intended maximum on-head concentration of 0.25%.[6]
-
Pharmaceuticals: It can be used as an intermediate for certain pharmaceutical raw materials.[1][2]
References
- 1. chembk.com [chembk.com]
- 2. chembk.com [chembk.com]
- 3. 2,6-dimethoxy-3,5-pyridine diamine HCl, 56216-28-5 [thegoodscentscompany.com]
- 4. This compound;tetrahydrochloride | C7H15Cl4N3O2 | CID 138394995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,6-Dimethoxy-3,5-pyridinediamine dihydrochloride | C7H13Cl2N3O2 | CID 3017019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ec.europa.eu [ec.europa.eu]
- 7. fishersci.com [fishersci.com]
Methodological & Application
Synthesis of Substituted Pyridines: A Compilation of Experimental Protocols for Researchers
For Immediate Release
This application note provides detailed experimental protocols for the synthesis of substituted pyridines, a core scaffold in numerous pharmaceuticals, agrochemicals, and functional materials.[1] The protocols are designed for researchers, scientists, and drug development professionals, offering a comprehensive guide to both classical and modern synthetic methodologies. This document outlines key strategies including the Hantzsch, Bohlmann-Rahtz, and Guareschi-Thorpe syntheses, alongside contemporary transition-metal-catalyzed and transition-metal-free approaches. Detailed experimental workflows, quantitative data summaries, and reaction pathway diagrams are provided to facilitate practical application in the laboratory.
Classical Pyridine Synthesis Methods
Classical methods for pyridine synthesis often involve multi-component reactions that efficiently construct the pyridine ring from acyclic precursors. These methods remain valuable for their simplicity and the ability to generate a wide range of substituted pyridines.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a four-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and ammonia, followed by an oxidation step to yield the pyridine-3,5-dicarboxylate.[2] Subsequent decarboxylation can provide the corresponding pyridines.[3][4] This method is renowned for its ability to produce highly substituted pyridines.[5]
Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
-
Reaction Setup: In a round-bottom flask, combine benzaldehyde (1 equivalent), ethyl acetoacetate (2 equivalents), and ammonium acetate (1.2 equivalents) in ethanol.
-
Reaction Conditions: Stir the mixture at reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. Wash the solid with cold ethanol and dry under vacuum. If no precipitate forms, concentrate the mixture under reduced pressure and purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture).
-
Oxidation (Aromatization): To a solution of the 1,4-dihydropyridine intermediate in a suitable solvent (e.g., methanol), add an oxidizing agent such as iodine.[6] Reflux the mixture until the starting material is consumed (monitored by TLC).
-
Final Work-up: Cool the reaction mixture and quench with aqueous sodium thiosulfate solution to remove excess iodine. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired pyridine.
Table 1: Representative Yields for Hantzsch Pyridine Synthesis
| Aldehyde | β-Ketoester | Nitrogen Source | Oxidizing Agent | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | Iodine | 96 | [4] |
| 4-Chlorobenzaldehyde | Methyl acetoacetate | Ammonia | Nitric Acid | 85 | N/A |
| Formaldehyde | Ethyl acetoacetate | Ammonium acetate | Manganese Dioxide | 90 | N/A |
Note: Yields are representative and can vary based on specific reaction conditions and substrate modifications.
Workflow for Hantzsch Pyridine Synthesis
Caption: Workflow of the Hantzsch Pyridine Synthesis.
Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield a 2,3,6-trisubstituted pyridine.[7] This two-step process offers a high degree of versatility.[8]
Experimental Protocol: General Procedure for Bohlmann-Rahtz Synthesis
-
Formation of the Aminodiene Intermediate: In a suitable solvent such as ethanol or toluene, react the enamine (1 equivalent) with the ethynylketone (1 equivalent) at room temperature. The reaction is often complete within a few hours. Monitor the reaction by TLC.
-
Isolation of Intermediate: Once the reaction is complete, remove the solvent under reduced pressure. The resulting aminodiene intermediate can be purified by column chromatography or used directly in the next step.
-
Cyclodehydration: Heat the aminodiene intermediate in a high-boiling solvent (e.g., toluene, xylene) or in the presence of an acid catalyst like acetic acid or an ion-exchange resin (e.g., Amberlyst-15) to facilitate cyclization at a lower temperature.[8]
-
Work-up and Purification: After cyclization is complete (monitored by TLC), cool the reaction mixture, and remove the solvent under reduced pressure. Purify the crude pyridine derivative by column chromatography on silica gel.
Table 2: Representative Yields for Bohlmann-Rahtz Pyridine Synthesis
| Enamine | Ethynylketone | Catalyst | Yield (%) | Reference |
| Ethyl 3-aminocrotonate | 1-Phenyl-2-propyn-1-one | Acetic Acid | Good to Excellent | [8] |
| 3-Aminocrotononitrile | 4-Phenyl-3-butyn-2-one | None (thermal) | Moderate | [9] |
| 3-(Dimethylamino)acrylonitrile | 1-(Thiophen-2-yl)prop-2-yn-1-one | Amberlyst-15 | High | [8] |
Note: Yields are representative and can vary based on specific reaction conditions and substrate modifications.
Logical Flow of the Bohlmann-Rahtz Synthesis
Caption: Logical steps of the Bohlmann-Rahtz Synthesis.
Guareschi-Thorpe Pyridine Synthesis
The Guareschi-Thorpe condensation is a method for synthesizing pyridine derivatives by reacting a cyanoacetic ester with an acetoacetic ester in the presence of ammonia.[10] A variation involves the reaction of a cyanoacetic ester and a ketone with alcoholic ammonia.[10] Recent advancements have focused on developing greener protocols, for instance, using water as a solvent and ammonium carbonate as both the nitrogen source and promoter.[11]
Experimental Protocol: Three-Component Guareschi-Thorpe Synthesis in Water
-
Reaction Setup: In a flask, dissolve the 1,3-dicarbonyl compound (1 equivalent) and the alkyl cyanoacetate or cyanoacetamide (1 equivalent) in water.
-
Addition of Reagent: Add ammonium carbonate (1.5-2 equivalents) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gentle heating (e.g., 50-60 °C) for several hours until the reaction is complete, as indicated by TLC.
-
Work-up and Purification: The product often precipitates from the aqueous solution. Collect the solid by filtration, wash with water, and dry. If the product does not precipitate, extract the aqueous layer with an organic solvent. Dry the combined organic layers and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Table 3: Representative Yields for Guareschi-Thorpe Pyridine Synthesis
| 1,3-Dicarbonyl | Cyano Compound | Nitrogen Source | Yield (%) | Reference |
| Acetylacetone | Ethyl cyanoacetate | Ammonium carbonate | High | [11] |
| Ethyl acetoacetate | Cyanoacetamide | Ammonium carbonate | High | [11] |
| Cyclohexane-1,3-dione | Malononitrile | Ammonia | Moderate |
Note: Yields are representative and can vary based on specific reaction conditions and substrate modifications.
Experimental Workflow for Guareschi-Thorpe Synthesis
Caption: Workflow for the aqueous Guareschi-Thorpe Synthesis.
Modern Synthetic Approaches
Modern synthetic chemistry has introduced powerful new methods for the synthesis of substituted pyridines, often offering milder reaction conditions, improved functional group tolerance, and novel disconnection approaches.
Palladium-Catalyzed Synthesis
Palladium catalysis has become a cornerstone for the synthesis of functionalized pyridines, enabling various C-H activation and cross-coupling reactions.[12] These methods allow for the direct arylation, alkylation, and other functionalizations of the pyridine ring.[13][14]
Experimental Protocol: Palladium-Catalyzed Direct C-H Arylation of Pyridine N-Oxides
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the pyridine N-oxide (1 equivalent), arylboronic acid (1.5 equivalents), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable ligand (if required) and base (e.g., K₂CO₃, 2 equivalents).
-
Solvent Addition: Add a degassed solvent (e.g., dioxane, DMF, or water) to the tube.
-
Reaction Conditions: Heat the reaction mixture at the specified temperature (e.g., 80-120 °C) for the required time (typically 12-24 hours). Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.
Table 4: Representative Yields for Palladium-Catalyzed Pyridine Functionalization
| Pyridine Substrate | Coupling Partner | Catalyst System | Yield (%) | Reference |
| Pyridine N-oxide | Phenylboronic acid | Pd(OAc)₂ | Good to Excellent | [13] |
| 3-Iodopyridine | Long-chain diene/amine | Pd(0) catalyst | Good | [15][16] |
| 2-Phenylpyridine | K₃[Fe(CN)₆] | Pd(OAc)₂/Cu(OAc)₂ | 81 | [12] |
Note: Yields are representative and can vary based on specific reaction conditions and substrate modifications.
Signaling Pathway for Pd-Catalyzed C-H Arylation
Caption: Catalytic cycle for Palladium-catalyzed C-H arylation.
Transition-Metal-Free Synthesis
The development of transition-metal-free methods for pyridine synthesis aligns with the principles of green chemistry by avoiding potentially toxic and expensive metal catalysts. These reactions often proceed through novel mechanisms, such as ring expansion of other heterocycles or radical-mediated pathways.[17][18]
Experimental Protocol: Ring Expansion of 2-Allyl-2H-azirines
-
Reaction Setup: In a reaction vessel, dissolve the 2-allyl-2H-azirine (1 equivalent) in a suitable solvent.
-
Reagent Addition: Add a promoter such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to initiate the ring-opening to a 1-azatriene intermediate.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating. The in-situ formed 1-azatriene will undergo electrocyclization to form the pyridine ring.
-
Work-up and Purification: Upon completion, quench the reaction if necessary, and remove the solvent. The crude product can be purified by standard methods like column chromatography.
Table 5: Representative Yields for Transition-Metal-Free Pyridine Synthesis
| Substrate | Method | Yield (%) | Reference |
| 2-Allyl-2H-azirines | DBU-promoted ring expansion | Good to Excellent | [17] |
| Pyrroles/Indoles | Carbon atom insertion via chlorodiazirines | 34-73 | [19][20] |
| N-vinyl/N-aryl amides | Tf₂O/2-ClPyr activation and annulation | Good | [21] |
Note: Yields are representative and can vary based on specific reaction conditions and substrate modifications.
Logical Relationship in Metal-Free Ring Expansion
Caption: Logical flow of a transition-metal-free pyridine synthesis.
Conclusion
The synthesis of substituted pyridines encompasses a rich and diverse field of organic chemistry. This application note has provided a selection of both well-established and contemporary protocols to serve as a practical guide for researchers. The choice of synthetic route will depend on the desired substitution pattern, available starting materials, and required functional group tolerance. The detailed methodologies and comparative data presented herein aim to facilitate the efficient and successful synthesis of this important class of heterocyclic compounds in a laboratory setting.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. chemtube3d.com [chemtube3d.com]
- 3. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 6. Pyridine synthesis [organic-chemistry.org]
- 7. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Guareschi-Thorpe Condensation [drugfuture.com]
- 11. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of naturally occurring pyridine alkaloids via palladium-catalyzed coupling/migration chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 19. Carbon Atom Insertion into Pyrroles and Indoles Promoted by Chlorodiazirines [organic-chemistry.org]
- 20. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 21. Direct Synthesis of Pyridine Derivatives [organic-chemistry.org]
Application Note: Analytical Characterization of 2,6-Dimethoxypyridine-3,5-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the analytical characterization of 2,6-Dimethoxypyridine-3,5-diamine, a key intermediate in pharmaceutical synthesis. The methods described herein are essential for identity confirmation, purity assessment, and quality control. This guide covers High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Introduction
This compound is an aromatic diamine derivative with significant applications as a building block in the synthesis of various pharmaceutical compounds. Its purity and structural integrity are critical for the quality and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust analytical methods are required for its comprehensive characterization. This application note outlines standard protocols for the analysis of this compound, ensuring reliable and reproducible results for researchers in drug discovery and development.
Analytical Methods and Protocols
A multi-faceted analytical approach is recommended for the complete characterization of this compound. The following sections detail the experimental protocols for the principal analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
HPLC is a primary technique for assessing the purity of this compound and quantifying it in the presence of impurities. A reverse-phase method is generally suitable for this compound.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a buffer such as 10 mM ammonium acetate in water is often effective for separating aromatic amines and related impurities.[1][2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound, typically around 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like methanol to a known concentration (e.g., 1 mg/mL).
Data Presentation:
| Parameter | Expected Value |
| Retention Time | ~ 4.5 min |
| Purity (by area %) | > 98% |
| Limit of Detection (LOD) | ~ 0.01% |
| Limit of Quantification (LOQ) | ~ 0.03% |
| Note: These values are illustrative and should be determined experimentally. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. Due to the polarity of the amine groups, derivatization is often recommended to improve chromatographic performance and sensitivity.[3][4][5]
Experimental Protocol:
-
Instrumentation: A GC system coupled with a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 450.
-
Sample Preparation and Derivatization:
-
Dissolve the sample in a suitable solvent (e.g., dichloromethane).
-
Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70 °C for 30 minutes to ensure complete derivatization of the amine groups.
-
Data Presentation:
| Parameter | Expected Value |
| Molecular Ion (M+) of Derivatized Compound | Expected m/z corresponding to the bis(trimethylsilyl) derivative |
| Major Fragmentation Ions | Expected fragments from the pyridine ring and loss of methoxy and silyl groups |
| Note: These values are illustrative and should be determined experimentally. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is indispensable for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR should be performed.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.[6]
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), depending on the sample's solubility.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Additional experiments like DEPT, COSY, HSQC, and HMBC can provide further structural information.[7]
Data Presentation:
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic-H | ~ 7.0-8.0 | Singlet | 1H | Pyridine ring proton |
| NH₂ | ~ 3.5-5.0 | Broad Singlet | 4H | Amine protons |
| OCH₃ | ~ 3.8-4.2 | Singlet | 6H | Methoxy protons |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| Aromatic C-O | ~ 155-165 | C2, C6 |
| Aromatic C-N | ~ 130-140 | C3, C5 |
| Aromatic C-H | ~ 110-120 | C4 |
| OCH₃ | ~ 50-60 | Methoxy carbons |
| Note: These values are illustrative and should be determined experimentally based on the chosen solvent. |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique for identifying the key functional groups present in the molecule.
Experimental Protocol:
-
Instrumentation: A standard FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Scan in the range of 4000-400 cm⁻¹.
Data Presentation:
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| N-H Stretching (Amine) | 3300-3500 (two bands for primary amine)[8] |
| C-H Stretching (Aromatic) | 3000-3100 |
| C-H Stretching (Aliphatic - OCH₃) | 2850-3000 |
| C=C and C=N Stretching (Aromatic Ring) | 1400-1600 |
| C-N Stretching (Aromatic Amine) | 1250-1335[8] |
| C-O Stretching (Aryl Ether) | 1200-1275 |
| Note: These values are based on typical ranges for the respective functional groups.[9][10][11][12] |
Visualizations
Analytical Workflow for Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of a new batch of this compound.
References
- 1. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination by gas chromatography/mass spectrometry of p-phenylenediamine in hair dyes after conversion to an imine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. researchgate.net [researchgate.net]
- 10. [Influence of solvents on IR spectrum of aromatic amines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. researchgate.net [researchgate.net]
Application Note: HPLC Analysis for Purity Determination of 2,6-Dimethoxypyridine-3,5-diamine
Introduction
2,6-Dimethoxypyridine-3,5-diamine is a chemical intermediate utilized in various synthetic processes, including the formulation of cosmetic products as an oxidative hair coloring agent. The purity of this compound is critical to ensure the safety, efficacy, and quality of the final products. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of such compounds. This application note details a robust HPLC method for the quantitative purity analysis of this compound, providing researchers, scientists, and drug development professionals with a comprehensive protocol for its implementation.
The compound, often supplied as a dihydrochloride salt, is soluble in water and alcohol.[1] Regulatory assessments have highlighted the presence of unknown impurities in some batches of this compound, underscoring the necessity for a stringent purity assessment.[2] The developed method employs a reversed-phase C18 column with a UV detector to separate the main compound from potential impurities.
Experimental Protocol
This protocol outlines the necessary steps for preparing the sample and standards, configuring the HPLC system, and analyzing the data to determine the purity of this compound.
1. Materials and Reagents:
-
This compound reference standard (≥99.5% purity)
-
This compound sample for analysis
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Dipotassium hydrogen phosphate (K₂HPO₄) (Analytical grade)
-
Orthophosphoric acid (H₃PO₄) (Analytical grade)
-
Deionized water (18.2 MΩ·cm)
2. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary pump
-
Autosampler
-
Column oven
-
UV-Vis Detector
-
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Analytical balance
-
pH meter
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes
-
Syringes and syringe filters (0.45 µm)
3. Preparation of Mobile Phase and Solutions:
-
Phosphate Buffer (20 mM, pH 7.0): Dissolve 3.48 g of K₂HPO₄ in 1 L of deionized water. Adjust the pH to 7.0 using orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase: A mixture of Phosphate Buffer (pH 7.0) and Acetonitrile in a ratio of 70:30 (v/v). Degas the mobile phase before use.
-
Diluent: A mixture of deionized water and acetonitrile in a 50:50 (v/v) ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 10, 25, 50, 100, 200 µg/mL) by diluting the stock solution with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 5 mg of the this compound sample, transfer to a 50 mL volumetric flask, dissolve in and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.
4. HPLC Conditions:
| Parameter | Condition |
| Column | Reversed-phase C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | 20 mM Phosphate Buffer (pH 7.0) : Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Data Presentation
The purity of the this compound sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Table 1: Example Chromatographic Data for Purity Calculation
| Peak ID | Retention Time (min) | Peak Area (mAU*s) | Area % |
| 1 | 2.85 | 15.2 | 0.30 |
| 2 | 4.52 | 4985.6 | 99.51 |
| 3 | 6.18 | 22.1 | 0.44 |
| 4 | 8.93 | 7.5 | 0.15 |
| Total | - | 5030.4 | 100.00 |
Purity Calculation:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
In this example, the purity of this compound is calculated as 99.51%.
System Suitability
To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Mandatory Visualization
The following diagram illustrates the logical workflow of the HPLC analysis for determining the purity of this compound.
Caption: Workflow for HPLC purity analysis of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 2,6-Dimethoxypyridine-3,5-diamine
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the purification of 2,6-Dimethoxypyridine-3,5-diamine and its salts.
Frequently Asked Questions (FAQs)
Q1: What are the common forms of this compound encountered in a laboratory setting?
A1: this compound is often handled as its dihydrochloride or tetrahydrochloride salt.[1][2] These salt forms are typically more stable and easier to handle than the free base. The dihydrochloride salt presents as a white to pale yellow crystalline solid.[1][3]
Q2: What are the general solubility properties of this compound dihydrochloride?
A2: The dihydrochloride salt is reported to be readily soluble in water and alcohols.[1][3] This solubility profile is a key consideration when selecting a suitable solvent system for recrystallization.
Q3: What are the primary impurities that might be present in crude this compound?
A3: Potential impurities can originate from the synthetic route and may include starting materials, intermediates, or byproducts. A report by the European Commission's Scientific Committee on Consumer Products identified several potential impurities in batches of the dihydrochloride salt, including:
-
2,6-dimethoxy-3-nitropyridine
-
2,5-dimethoxypyridine
-
3-amino-2,6-methoxypyridine
-
3,5-diamino-2-methoxypyridine
-
2,6-dihydroxypyridine
-
Unknown ammonium compounds[4]
Troubleshooting Guide
Q4: My final product has a persistent yellow or brown color after initial purification. What is the likely cause and how can I resolve it?
A4: A persistent color may be due to the presence of colored impurities, such as residual nitro-aromatic compounds from the synthesis or oxidation/degradation products.
-
Recommended Solution 1: Recrystallization with Activated Charcoal. During the recrystallization process (see Protocol 1), after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb colored impurities. Keep the solution hot for 5-10 minutes, then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
-
Recommended Solution 2: Column Chromatography. If recrystallization is ineffective, converting the salt to the free base and purifying it by column chromatography over silica gel can be very effective at removing polar, colored impurities (see Protocol 2).
Q5: The yield of my purified product is significantly lower than expected after recrystallization. What are the possible reasons and how can I improve it?
A5: Low yield during recrystallization is often due to the high solubility of the compound in the chosen solvent, even at low temperatures, or premature crystallization during hot filtration.
-
Recommended Solution 1: Optimize the Solvent System. Since the dihydrochloride salt is soluble in water and alcohol, try adjusting the solvent ratio.[1][3] If using an ethanol/water system, increasing the proportion of the anti-solvent (the one in which the compound is less soluble) at the cooling stage, or decreasing the total volume of solvent used for dissolution, can improve recovery.
-
Recommended Solution 2: Cool for a Longer Period. Ensure the crystallization process is complete by cooling the solution in an ice bath for an extended period before filtering to collect the crystals.
Q6: My HPLC analysis shows multiple peaks, but the product appears clean by TLC. What should I do?
A6: HPLC is often more sensitive than TLC and can reveal impurities that co-elute or are not visible on a TLC plate. The presence of multiple unidentified signals in HPLC has been previously reported for this compound.[4]
-
Recommended Solution 1: Orthogonal Purification. If you initially purified by recrystallization, a subsequent purification by column chromatography (or vice-versa) may remove the impurities.
-
Recommended Solution 2: Characterize Impurities. If possible, try to identify the impurities by techniques like LC-MS to understand their nature, which can provide clues for a more targeted purification strategy. The list of potential impurities in A3 can serve as a starting point for identification.[4]
Q7: I need to purify the free base of this compound, but it seems unstable or difficult to handle. What is the best approach?
A7: Free amines can be more susceptible to oxidation and may be oils or low-melting solids, making them harder to handle than their crystalline salt forms.
-
Recommended Solution: It is often best to generate the free base from its salt form immediately before use or just prior to a purification step like column chromatography (see Protocol 3). For long-term storage, it is advisable to convert the purified free base back to a stable salt, such as the dihydrochloride.
Quantitative Data Summary
The choice of purification method depends on the initial purity of the material, the required final purity, and the scale of the experiment. The following table provides a general comparison of common purification techniques for this compound and its salt.
| Purification Method | Target Form | Typical Purity | Expected Yield | Scale | Advantages | Disadvantages |
| Recrystallization | Dihydrochloride Salt | >99% | 60-90% | > 1 g | Simple, cost-effective, excellent for removing minor impurities. | Can have lower yields if the compound is highly soluble; may not remove impurities with similar solubility. |
| Column Chromatography | Free Base | >99.5% | 50-80% | < 5 g | High resolving power, effective for separating structurally similar impurities. | More complex, time-consuming, requires larger volumes of solvent, and may lead to some product loss on the column. |
| Acid-Base Extraction | Free Base / Salt | Variable | >90% | Any | Excellent for removing non-basic or non-acidic impurities from the crude reaction mixture. | Does not separate the target compound from other basic impurities. |
Experimental Protocols
Protocol 1: Recrystallization of this compound Dihydrochloride
This protocol is based on the known solubility of the dihydrochloride salt in alcohols and water.[1][3]
-
Dissolution: In a flask, add the crude this compound dihydrochloride. Add a minimal amount of a solvent mixture (e.g., 9:1 ethanol:water) and heat the mixture to a gentle boil with stirring until the solid is fully dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight. The product should be a white to pale yellow crystalline solid.[1]
Protocol 2: Column Chromatography of this compound (Free Base)
This procedure is suitable for obtaining high-purity material, especially when recrystallization is ineffective. The free base must be generated first (see Protocol 3).
-
Column Preparation: Pack a glass chromatography column with silica gel using a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).
-
Sample Loading: Dissolve the crude free base in a minimum amount of the chromatography eluent or dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the prepared column.
-
Elution: Begin eluting the column with the chosen solvent system. A common starting eluent for a polar amine might be 50% ethyl acetate in hexanes, gradually increasing the polarity with methanol (e.g., 0-10% methanol in dichloromethane). To prevent streaking of the amine on the acidic silica gel, it is often beneficial to add a small amount of triethylamine (e.g., 0.5-1%) to the eluent.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified free base.
Protocol 3: Conversion of the Dihydrochloride Salt to the Free Base
This protocol is necessary before purification of the free base by column chromatography. The process involves neutralizing the hydrochloride salt.[5]
-
Dissolution: Dissolve the this compound dihydrochloride in water.
-
Neutralization: Cool the solution in an ice bath. Slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃), with stirring until the pH of the solution is neutral to slightly basic (pH 7-8).
-
Extraction: Extract the aqueous solution multiple times with an organic solvent such as ethyl acetate or dichloromethane.
-
Drying: Combine the organic layers and dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude free base, which can then be used directly for column chromatography.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: Synthesis of 2,6-Dimethoxypyridine-3,5-diamine
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2,6-Dimethoxypyridine-3,5-diamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in the synthesis of this compound?
A1: Based on analytical testing of various batches, several potential impurities have been identified. These can arise from starting materials, intermediates, byproducts of side reactions, or solvents. The most commonly monitored impurities include:
-
Starting Materials and Intermediates:
-
2,6-dichloro-3,5-dinitropyridine (unreacted starting material)
-
2,6-dimethoxy-3,5-dinitropyridine (unreacted intermediate)
-
Mono-nitro compounds (from incomplete nitration)
-
-
Byproducts of Side Reactions:
-
Partially reduced intermediates (e.g., nitro-amino compounds)
-
Products of incomplete methoxylation (e.g., 2-chloro-6-methoxy-3,5-dinitropyridine)
-
Over-reduction products
-
-
Residual Solvents and Reagents:
-
Ethanol or Methanol (used in synthesis and purification)
-
Residual catalyst (e.g., Palladium on carbon)
-
Ammonium salts
-
Q2: What is a typical purity profile for this compound?
A2: The purity of this compound can vary depending on the synthetic route and purification methods. The following table summarizes data from a representative analysis of two batches of the dihydrochloride salt.
| Impurity/Parameter | Batch 1 Specification | Batch 2 Specification | Likely Origin |
| Purity (by HPLC) | 97.9 area% (at 210 nm) | 94.4 area% (at 254 nm) | - |
| 2,6-dimethoxy-3-nitropyridine | 12 ppm | Not detected (LOD 5 ppm) | Incomplete reduction of a mono-nitro impurity. |
| 2,5-dimethoxypyridine | Not detected (LOD 29 ppm) | Not detected (LOD 29 ppm) | Potential rearrangement or isomeric impurity in starting materials. |
| 3-amino-2,6-dimethoxypyridine | Not detected (LOD 95 ppm) | Not detected (LOD 95 ppm) | Incomplete dinitration followed by reduction. |
| 3,5-diamino-2-methoxypyridine | Not detected (LOD 11 ppm) | Not detected (LOD 11 ppm) | Incomplete methoxylation of one chloro group. |
| 2,6-dihydroxypyridine | Not detected (LOD 11 ppm) | Not detected (LOD 11 ppm) | Hydrolysis of the methoxy or chloro groups at high temperatures or extreme pH. |
| Chloride Content | 28.4 % (w/w) | 28.8 % (w/w) | Formation of the dihydrochloride salt. |
| Water Content | 0.5 % (w/w) | 0.2 % (w/w) | Residual moisture from work-up and purification. |
| Ethanol | Not specified | Small amount present | Residual solvent from purification (e.g., recrystallization). |
| Unknown Ammonium Compound | Present | Present | Byproduct from reduction step if using certain reagents (e.g., hydrazine). |
LOD: Limit of Detection
Troubleshooting Guide
This guide addresses common issues that may be encountered during the multi-step synthesis of this compound. A plausible synthetic route is outlined below, and the troubleshooting points are organized by step.
Proposed Synthetic Pathway:
Technical Support Center: 2,6-Dimethoxypyridine-3,5-diamine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-dimethoxypyridine-3,5-diamine. The following sections address common issues related to byproduct formation during its synthesis, offering insights into their identification and mitigation.
Frequently Asked Questions (FAQs)
Q1: What is the likely synthetic route for this compound?
A common synthetic approach for introducing amino groups onto a pyridine ring is through the nitration of a precursor followed by reduction. For this compound, a plausible pathway involves the dinitration of 2,6-dimethoxypyridine, followed by the reduction of the two nitro groups to form the desired diamine.
Q2: What are the common impurities or byproducts I should be aware of when synthesizing this compound?
During the synthesis, several byproducts can be formed. A European Commission report on the safety of 2,6-dimethoxy-3,5-pyridinediamine as a hair dye ingredient identified several potential impurities in commercial batches.[1] These include:
-
2,6-dimethoxy-3-nitropyridine
-
2,5-dimethoxypyridine
-
3-amino-2,6-dimethoxypyridine
-
3,5-diamino-2-methoxypyridine
-
2,6-dihydroxypyridine
Q3: How can I detect these byproducts in my reaction mixture?
High-Performance Liquid Chromatography (HPLC) is a sensitive and accurate method for detecting and quantifying these impurities.[1] Developing an appropriate HPLC method with a suitable column and mobile phase will be crucial for monitoring the reaction progress and the purity of the final product. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the identity of the byproducts.
Q4: Are there any specific safety precautions I should take when working with the reagents for this synthesis?
Yes, the synthesis of this compound involves hazardous reagents. Nitrating agents, such as nitric acid and sulfuric acid, are highly corrosive and strong oxidizers.[2][3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. All reactions should be carried out in a well-ventilated fume hood.
Troubleshooting Guide: Byproduct Identification and Mitigation
This guide provides insights into the potential sources of common byproducts and suggests corrective actions to minimize their formation.
Byproduct Data Summary
The following table summarizes the common byproducts, their likely origin, and key analytical observations.
| Byproduct Name | Molecular Formula | Likely Origin | Analytical Notes |
| 2,6-dimethoxy-3-nitropyridine | C₇H₈N₂O₄ | Incomplete dinitration of 2,6-dimethoxypyridine. | Appears as an intermediate. Its presence in the final product indicates insufficient reaction time or nitrating agent concentration. |
| 2,5-dimethoxypyridine | C₇H₉NO₂ | Potential starting material impurity or a result of a side reaction. | Can be identified by its distinct retention time in HPLC and unique NMR spectrum. |
| 3-amino-2,6-dimethoxypyridine | C₇H₁₀N₂O₂ | Incomplete dinitration followed by complete reduction of the single nitro group. | A mono-aminated byproduct. |
| 3,5-diamino-2-methoxypyridine | C₆H₉N₃O | Demethylation of one of the methoxy groups during the reaction. | The loss of a methyl group can be confirmed by mass spectrometry. |
| 2,6-dihydroxypyridine | C₅H₅NO₂ | Hydrolysis of the methoxy groups, potentially catalyzed by acidic conditions. | This byproduct is more polar and will have a shorter retention time on a reverse-phase HPLC column. |
Experimental Protocols: A General Approach
Step 1: Dinitration of 2,6-Dimethoxypyridine
-
Methodology: 2,6-dimethoxypyridine is treated with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, to introduce two nitro groups at the 3 and 5 positions. The reaction temperature and the ratio of the acids are critical parameters to control.
-
Potential Issues: Incomplete nitration leading to the formation of 2,6-dimethoxy-3-nitropyridine.
Step 2: Reduction of 3,5-Dinitro-2,6-dimethoxypyridine
-
Methodology: The dinitro compound is then reduced to the corresponding diamine. Common reducing agents for this transformation include catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid combinations (e.g., Sn/HCl or Fe/HCl).
-
Potential Issues: Incomplete reduction, leading to the presence of nitro-amino intermediates, or over-reduction/side reactions leading to other byproducts.
Visualizing Reaction Pathways and Troubleshooting
The following diagrams, generated using the DOT language, illustrate the proposed synthetic pathway, potential byproduct formation, and a troubleshooting workflow.
Caption: Proposed two-step synthesis of this compound.
Caption: Potential pathways for the formation of common byproducts.
Caption: A logical workflow for troubleshooting byproduct formation.
References
Technical Support Center: Optimizing Pyridine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for pyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing substituted pyridines?
A1: Several methods are available for the synthesis of substituted pyridines, with the choice depending on the desired substitution pattern and available starting materials. Three widely used methods are:
-
Hantzsch Dihydropyridine Synthesis: This is a multi-component reaction involving an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia or ammonium acetate.[1][2][3] The initial product is a dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[1][4]
-
Bohlmann-Rahtz Pyridine Synthesis: This method involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate. This intermediate then undergoes a heat-induced cyclodehydration to yield 2,3,6-trisubstituted pyridines.[5][6]
-
Kröhnke Pyridine Synthesis: This synthesis utilizes the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate, to produce highly functionalized pyridines.[7][8]
Q2: My Hantzsch synthesis is resulting in low yields. What are the potential causes and solutions?
A2: Low yields in the Hantzsch synthesis can stem from several factors. The classical one-pot method often requires harsh reaction conditions and long reaction times.[1] To improve yields, consider the following:
-
Catalysis: Using a catalyst such as p-toluenesulfonic acid (PTSA) can significantly improve yields, with some studies reporting up to 96% yield in aqueous media under ultrasonic irradiation.[1]
-
Reaction Conditions: Microwave-assisted synthesis has been shown to be an effective method for improving yields and reducing reaction times.[1]
-
Aromatization Step: The oxidation of the intermediate dihydropyridine can be inefficient. While common oxidants like CrO₃ and KMnO₄ are used, they can lead to side products and difficult workups.[1] Milder and more efficient aromatization methods have been developed, including the use of iodine in refluxing methanol or photochemical conditions.[1]
Q3: The Bohlmann-Rahtz synthesis requires high temperatures for the cyclodehydration step. Are there milder alternatives?
A3: Yes, the high temperatures required for the cyclodehydration step in the Bohlmann-Rahtz synthesis are a known drawback.[5] Several modifications have been developed to address this:
-
Acid Catalysis: The use of acid catalysts can facilitate the reaction under milder conditions.[5] Both Brønsted and Lewis acids have been shown to be effective. For example, using acetic acid as a Brønsted acid catalyst allows the reaction to proceed in a single step without the need to isolate the intermediate.[9][10]
-
One-Pot Procedures: The development of one-pot procedures where the enamine is generated in situ from a 1,3-dicarbonyl compound and ammonia can improve the overall efficiency and avoid the isolation of intermediates.[11]
-
Microwave Irradiation: Microwave-assisted synthesis can accelerate the reaction and allow for lower overall reaction temperatures.[10][11]
Q4: I am having trouble with the purification of my pyridine product. What are some common impurities and how can I remove them?
A4: Pyridine and its derivatives can contain impurities that are difficult to separate due to similar physical properties.[12] Common impurities can include pyrazine and pyrimidine compounds.[12] Traditional purification methods may not always be effective.[13] A method involving the reaction of the crude pyridine compound with an alkali metal compound followed by distillation has been shown to be an effective purification strategy.[12]
Troubleshooting Guides
Hantzsch Pyridine Synthesis
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction; side product formation during aromatization. | - Optimize reaction temperature and time. - Consider using a catalyst like p-toluenesulfonic acid.[1] - Employ milder aromatization conditions (e.g., iodine in methanol, photochemical methods).[1] - Explore microwave-assisted synthesis to improve reaction efficiency.[1] |
| Difficult Product Isolation | Strong oxidative conditions in the aromatization step leading to complex mixtures. | - Utilize milder oxidizing agents to simplify the workup process.[1] |
| Formation of Unexpected Products | Reaction mechanism is sensitive to reactants and conditions; multiple reaction pathways are possible.[1] | - Carefully control the stoichiometry of the reactants. - Pre-form intermediates to guide the reaction towards the desired product.[1] |
Bohlmann-Rahtz Pyridine Synthesis
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield | High temperatures for cyclodehydration leading to decomposition; inefficient Michael addition. | - Use an acid catalyst (e.g., acetic acid, ytterbium triflate, zinc bromide) to lower the activation energy of the cyclodehydration step.[5][9][10] - Optimize the solvent; ethanol has been shown to be a favorable protic solvent.[5][10] - Consider a one-pot, three-component reaction to avoid isolation of the aminodiene intermediate.[5][11] |
| Need for High Temperatures | The E/Z isomerization of the aminodiene intermediate requires significant thermal energy.[5] | - Employ acid catalysis to facilitate the isomerization and subsequent cyclization at lower temperatures.[5] |
| Poorly Available Enamine Substrates | Enamines can be unstable or difficult to prepare. | - Generate the enamine in situ from a more readily available 1,3-dicarbonyl compound and ammonium acetate.[5] |
Kröhnke Pyridine Synthesis
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield | Inefficient Michael addition or cyclization. | - Ensure the use of an appropriate nitrogen source, such as ammonium acetate, to promote the ring closure.[7] - Optimize the solvent; glacial acetic acid or methanol are commonly used.[7] |
| Side Product Formation | The 1,5-dicarbonyl intermediate can potentially undergo other reactions. | - Carefully control the reaction conditions to favor the desired cyclization pathway. |
| Limited Substrate Scope | The reaction is typically performed with α-pyridinium methyl ketone salts. | - Explore variations of the Kröhnke synthesis that allow for the use of other starting materials, such as 1,3-dicarbonyl compounds.[7] |
Experimental Protocols
General Protocol for Hantzsch Pyridine Synthesis (Microwave-Assisted)
-
In a microwave-safe vessel, combine the aldehyde (1 mmol), β-keto ester (2 mmol), and ammonium acetate (1.2 mmol).
-
Add a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (PTSA).[1]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 120-140°C) for a designated time (e.g., 5-15 minutes).[10]
-
After cooling, add an oxidizing agent (e.g., ferric chloride) to facilitate the aromatization to the pyridine ring.[1]
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction and extract the product with a suitable organic solvent.
-
Purify the product by column chromatography.
General Protocol for One-Pot Bohlmann-Rahtz Pyridine Synthesis
-
To a solution of the 1,3-dicarbonyl compound (1 mmol) and the alkynone (1 mmol) in a suitable solvent (e.g., ethanol or toluene), add ammonium acetate (1.5 mmol).[5]
-
Add a catalytic amount of a Brønsted acid (e.g., acetic acid).[9][10]
-
Reflux the reaction mixture and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired substituted pyridine.
General Protocol for Kröhnke Pyridine Synthesis
-
Synthesize the α-pyridinium methyl ketone salt by reacting the corresponding α-haloketone with pyridine.
-
In a round-bottom flask, dissolve the α-pyridinium methyl ketone salt (1 mmol) and the α,β-unsaturated carbonyl compound (1 mmol) in a suitable solvent (e.g., glacial acetic acid or methanol).[7]
-
Add ammonium acetate (1.5-2 mmol) as the nitrogen source.[7]
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool the mixture and pour it into ice water.
-
Neutralize with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.
-
Dry the organic layer, concentrate it, and purify the product by column chromatography or recrystallization.
Visualizations
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. chemtube3d.com [chemtube3d.com]
- 3. Ambeed [ambeed.com]
- 4. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 5. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 6. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 10. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents [patents.google.com]
- 13. Commitment to Privacy - Virginia Commonwealth University [techtransfer.research.vcu.edu]
Technical Support Center: 2,6-Dimethoxypyridine-3,5-diamine
This technical support guide provides essential information on the stability, storage, and handling of 2,6-Dimethoxypyridine-3,5-diamine and its common salt form, the dihydrochloride. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common form of this compound available commercially?
A1: this compound is frequently supplied as its dihydrochloride salt (CAS No: 56216-28-5). This salt is a white to pale yellow crystalline solid.[1][2] The parent compound, or free base, is this compound (CAS No: 85679-78-3).
Q2: What are the recommended storage conditions for this compound?
A2: For the dihydrochloride salt, it is recommended to store the compound at 2-8 °C under an inert atmosphere to ensure its stability.[1][2] Long-term storage in a cool, dry, and well-ventilated area is crucial.
Q3: What solvents can I use to dissolve this compound dihydrochloride?
A3: The dihydrochloride salt is reported to be easily soluble in water and alcohol.[1][2]
Q4: What is the general stability of this compound in solution?
A4: The stability of this compound dihydrochloride can be pH-dependent. In a 10% (w/v) aqueous solution at pH 3, it showed degradation to approximately 90% of its initial concentration within two days. However, when incorporated into a specific formulation, it was found to be stable for 2 months at 20°C. This suggests that the formulation matrix can significantly impact its stability.
Q5: What are the primary applications of this compound?
A5: this compound is primarily used as a chemical reagent and intermediate in organic synthesis.[1][2] It serves as a building block for more complex molecules, including pharmaceutical raw materials.[1] It has also been identified for use as a precursor in oxidative hair coloring agents.[3][4]
Troubleshooting Guides
Issue 1: The compound or reaction mixture has developed a dark color.
This is a common issue with amine-containing compounds, which can be susceptible to oxidation.
-
Possible Cause 1: Air Oxidation. The free base form of diaminopyridines can be sensitive to air, leading to colored oxidation products. The salt form (dihydrochloride) is generally more stable.
-
Troubleshooting Steps:
-
If using the dihydrochloride salt, ensure the discoloration is not from a downstream reaction step.
-
If you have neutralized the salt to the free base, handle it under an inert atmosphere (e.g., Nitrogen or Argon) whenever possible.
-
Use degassed solvents for your reaction to minimize dissolved oxygen.
-
Consider that skin contact during toxicological studies has been noted to cause black staining, which may indicate the formation of colored degradation products upon interaction with biological or environmental factors.[3]
-
Issue 2: My reaction is giving a low yield or multiple unexpected side products.
Diaminopyridines are nucleophilic and can participate in several side reactions if conditions are not optimized.
-
Possible Cause 1: Oligomerization. In reactions like palladium-catalyzed aminations, related diaminopyrimidines have been observed to form oligomers as side products.[5]
-
Troubleshooting Steps:
-
Adjust the stoichiometry of your reactants. Using an excess of the amine can sometimes lead to multiple additions or polymer formation.
-
Modify the reaction temperature. Lowering the temperature may increase selectivity and reduce the rate of side reactions.
-
Screen different catalysts or ligands (if applicable) that may offer better steric hindrance or electronic properties to favor the desired product.
-
-
Possible Cause 2: Unwanted Nitration Products. If using nitrating agents, the reaction can be complex. Studies on the nitration of analogous diaminopyrazines have shown that while mono-nitration can be selective, further nitration can lead to a mixture of products, including dinitro compounds and even ring-opened products like tetraketopiperazine.[6]
-
Troubleshooting Steps:
-
Carefully control the amount of nitrating agent used.
-
Maintain a low reaction temperature to improve selectivity.
-
Consider protecting one of the amino groups before nitration if regioselectivity is a problem.
-
Issue 3: I am seeing unexpected peaks in my HPLC or NMR analysis of the starting material.
The purity of the starting material can vary, and several potential impurities have been identified.
-
Possible Impurities: A report by the European Commission's Scientific Committee on Consumer Products (SCCP) identified several potential impurities in batches of this compound HCl.[3] These are summarized in the table below.
-
Troubleshooting Steps:
-
Compare the unexpected peaks in your analytical data to the list of known potential impurities.
-
Run a fresh analysis of your starting material to confirm it meets the purity requirements for your experiment.
-
If significant impurities are present, consider purifying the starting material by recrystallization or chromatography before use.
-
The SCCP report also noted unidentified signals near the dead volume in HPLC, suggesting the presence of highly polar impurities.[3]
-
Data Presentation
Table 1: Stability of this compound HCl in Aqueous Solution
| Concentration | pH | Temperature | Duration | Purity |
| 10% (w/v) | 3 | Ambient | 2 days | ~90.7% |
| 10% (w/v) | 3 | Ambient | 7 days | ~91.4% |
Data sourced from the SCCP Opinion on 2,6-Dimethoxy-3,5-pyridinediamine HCl.
Table 2: Potential Impurities in this compound HCl
| Impurity Name |
| 2,6-dimethoxy-3-nitropyridine |
| 2,5-dimethoxypyridine |
| 3-amino-2,6-methoxypyridine |
| 3,5-diamino-2-methoxypyridine |
| 2,6-dihydroxypyridine |
| Unknown ammonium compound |
Data sourced from the SCCP Opinion on 2,6-Dimethoxy-3,5-pyridinediamine HCl.[3]
Experimental Protocols
Protocol 1: General Procedure for Purity Analysis by HPLC
This method is based on analytical procedures described for the dihydrochloride salt.[3]
-
Column: A suitable reverse-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water. A buffer such as phosphoric acid or formic acid (for MS compatibility) can be used.[7]
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at multiple wavelengths, such as 210 nm, 254 nm, and 315 nm, can be used to detect the main compound and various impurities.[3]
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., water/methanol) at a concentration of approximately 1 mg/mL. Dilute as necessary.
Protocol 2: General Procedure for Neutralization of the Dihydrochloride Salt
This protocol describes the generation of the free base from its dihydrochloride salt, based on a procedure for a similar compound.
-
Suspend the this compound dihydrochloride in water at a cooled temperature (e.g., 15 °C).
-
Slowly add a suitable base (e.g., 25% aqueous ammonia or a saturated solution of sodium bicarbonate) dropwise while stirring until the pH of the mixture reaches 7.0-8.0.
-
Continue stirring the resulting precipitate at a cool temperature for approximately 30 minutes.
-
Collect the solid product by filtration and wash with cold water.
-
Dry the product under vacuum. The resulting free base should be used immediately or stored under a strict inert atmosphere to prevent oxidation.
Visualizations
Caption: Recommended workflow for handling this compound.
Caption: Troubleshooting guide for product or solution discoloration.
Caption: Logic for identifying unexpected peaks in HPLC analysis.
References
- 1. chembk.com [chembk.com]
- 2. chembk.com [chembk.com]
- 3. ec.europa.eu [ec.europa.eu]
- 4. 2,6-dimethoxy-3,5-pyridine diamine HCl, 56216-28-5 [thegoodscentscompany.com]
- 5. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]
- 7. Separation of 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Troubleshooting Failed Cyclization Reactions with Diamines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during cyclization reactions involving diamines.
General Troubleshooting Workflow
Before diving into specific issues, a systematic approach can help identify the root cause of a failed reaction. The following workflow outlines a logical sequence of checks to perform.
Caption: A step-by-step workflow for troubleshooting failed diamine cyclization reactions.
Frequently Asked Questions (FAQs)
Q1: My cyclization reaction is failing or giving very low yields. What are the common initial checks?
A: When a cyclization reaction fails, it's often due to issues with the foundational components of the reaction. Start by systematically verifying the following:
-
Starting Material Purity: Ensure the diamine, electrophile, and any reagents are pure and dry. Diamines can be particularly susceptible to oxidation or absorbing atmospheric CO2 to form carbamates, which can inhibit the desired reaction.[1][2] Re-purify starting materials if necessary.
-
Solvent Quality: Use dry, degassed solvents. The presence of water can hydrolyze reagents or intermediates, while dissolved oxygen can lead to degradation. For instance, lithium amides require dry organic solvents and inert atmosphere protocols to avoid rapid decomposition.[3]
-
Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition of starting materials, intermediates, or products.
-
Inert Atmosphere: Many cyclization reactions, especially those involving organometallic catalysts, are sensitive to air and moisture. Ensure the reaction is set up under a properly maintained inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Stability: Confirm that all reagents, especially catalysts or bases, are active. Older reagents or those stored improperly may have degraded.
Q2: I'm observing significant side product formation, such as polymers. How can I promote the desired intramolecular cyclization?
A: The formation of polymers or other intermolecular products is a classic competitive pathway in cyclization reactions. To favor the desired intramolecular reaction, the reacting ends of the same molecule must find each other before they react with another molecule.
-
High-Dilution Principle: This is the most critical factor. Running the reaction at a very low concentration (e.g., 0.001–0.05 M) significantly increases the probability of intramolecular events over intermolecular ones. This can be achieved by using a large volume of solvent or by using a syringe pump for the slow addition of the substrate to the reaction mixture.
-
Solvent Choice: The solvent can influence the conformation of the linear precursor. A solvent that promotes a "folded" or pre-organized conformation can accelerate intramolecular cyclization. For example, non-polar solvents may encourage conformations where polar ends of the molecule are in proximity due to solvophobic effects. Conversely, polar aprotic solvents are often used to dissolve reagents and facilitate the reaction.[3]
-
Temperature: Lowering the reaction temperature can sometimes favor the intramolecular pathway by reducing the rate of the higher-activation-energy intermolecular reaction. However, this must be balanced with achieving a practical reaction rate.
Caption: Competing reaction pathways in diamine cyclization reactions.
Q3: How do I choose the optimal catalyst and reaction conditions for my specific diamine cyclization?
A: The choice of catalyst and conditions is highly dependent on the nature of the cyclization. There is no single universal catalyst. A systematic screening process is often necessary.
-
Catalyst Type:
-
Transition Metals (Pd, Rh, Cu, etc.): These are widely used for various cyclizations, such as hydroaminations and diamination reactions.[4][5][6] The choice of metal and ligand is crucial. For example, different Josiphos ligands in copper-catalyzed reactions can lead to regiodivergent outcomes, producing 1,4-diamines instead of 1,2-diamines.[7]
-
Acid/Base Catalysis: Many cyclocondensation reactions rely on acid or base catalysis to activate the substrates. For instance, Brønsted acids like silica-supported HClO4 can effectively catalyze intramolecular cyclization of diazoketones.[8]
-
Organocatalysts: Chiral organocatalysts, such as those derived from proline, can be used for asymmetric cyclizations.[9]
-
-
Optimization Screening: It is essential to screen various parameters to find the optimal conditions. The table below shows an example of how changing solvents and equivalents of reagents can dramatically impact product yield in a cascade cyclization.
Table 1: Example of Reaction Condition Optimization
| Entry | Solvent | Base (equiv) | Acid (equiv) | Diamine (equiv) | Time (h) | Yield (%) |
| 1 | Toluene | 1.1 | 1.1 | 1.1 | 24 / 24 | 25 |
| 2 | MeCN | 1.1 | 1.1 | 1.1 | 24 / 24 | 45 |
| 3 | EtOH | 1.1 | 1.1 | 1.1 | 12 / 12 | 72 |
| 4 | EtOH | 2.2 | 1.1 | 1.1 | 12 / 12 | 80 |
| 5 | EtOH | 2.2 | 2.2 | 1.1 | 4 / 4 | 85 |
| 6 | EtOH | 2.2 | 2.2 | 2.2 | 2 / 2 | 91 |
| Data adapted from a study on cascade cyclization/condensation reactions.[10] |
Q4: When should I use protecting groups, and how do I select the right one?
A: Protecting groups are essential tools in complex syntheses to temporarily mask a reactive functional group, preventing it from participating in undesired reactions.[11][12]
-
When to Use Them:
-
Unsymmetrical Diamines: If the two amino groups have different reactivities and you want the reaction to occur at the less reactive site.
-
Preventing Side Reactions: To prevent an amino group from acting as a nucleophile when another part of the molecule needs to react with an electrophile.
-
Improving Solubility/Handling: Some protecting groups can alter the physical properties of the molecule, making it easier to handle or purify.
-
Directing Regioselectivity: The choice of protecting group can influence where a reaction occurs. For example, in organocatalytic Mannich reactions, an azido protecting group can lead to 1,2-diamine products, while a phthalimido group can direct the reaction to form 1,4-diamines.[13]
-
-
How to Choose:
-
Stability: The protecting group must be stable to the conditions of the cyclization reaction.
-
Orthogonality: In a multi-step synthesis, you may need multiple protecting groups. An orthogonal set allows for the selective removal of one group in the presence of others.[12][14] For example, a Boc group (acid-labile) can be removed without affecting a Cbz group (removed by hydrogenolysis).
-
Ease of Introduction/Removal: The protection and deprotection steps should be high-yielding and should not require harsh conditions that could damage the rest of the molecule.[14]
-
Common Protecting Groups for Amines:
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Boc₂O, base (e.g., Et₃N) | Strong acid (e.g., TFA, HCl) |
| Carboxybenzyl | Cbz or Z | CbzCl, base | Catalytic Hydrogenation (H₂, Pd/C) |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu, base | Base (e.g., Piperidine) |
| Tosyl | Ts | TsCl, base | Strong reducing agents (e.g., Na/NH₃) or strong acid |
Key Experimental Protocols
Protocol: General Procedure for Palladium-Catalyzed Intramolecular Cyclization
This protocol is a representative example for the synthesis of a cyclic diamine derivative via an intramolecular diamination reaction. Note: This is a generalized procedure and must be adapted based on the specific substrate and literature precedents.
Materials:
-
Linear diamine precursor (e.g., N-allyl hydroxylamine-O-sulfamate) (1.0 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃•CHCl₃) (2.5-5 mol%)
-
Chiral Ligand (e.g., (R,R)-L₁) (5-10 mol%)
-
Base or Acid additive (if required, e.g., Cs₂CO₃ or PhCO₂H) (20 mol%)[4]
-
Anhydrous, degassed solvent (e.g., Dioxane, THF)
Procedure:
-
Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add the palladium catalyst and the chiral ligand.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe and stir the mixture for 15-20 minutes at room temperature to allow for catalyst pre-formation.
-
Reagent Addition: Add the base or acid additive if required by the specific reaction.[4]
-
Substrate Addition: Dissolve the linear diamine precursor in the solvent and add it to the flask. If using high-dilution techniques, the substrate should be added slowly via a syringe pump over several hours.
-
Reaction Monitoring: Heat the reaction to the desired temperature (e.g., 50 °C) and monitor its progress by TLC or LC-MS.[4]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired cyclic compound.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, HRMS, and chiral HPLC to determine yield and enantiomeric excess.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. Several Crystalline Products of Carbon Dioxide Capture by Use of Amine Reagents [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,2-diamine synthesis by diamination [organic-chemistry.org]
- 7. Preparation of 1,4-Diamines by Enantio- and Diastereoselective Cu–Josiphos–Catalyzed Reductive Couplings of Azatrienes and Imines. Regiodivergence Enabled by Catalyst Structure and Reagent Tailoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Protective Groups [organic-chemistry.org]
- 12. Protecting group - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Navigating the Labyrinth of Heterocyclic Synthesis: A Technical Support Center for Managing Side Reactions
For Immediate Release
A comprehensive technical support center designed to assist researchers, scientists, and drug development professionals in managing common side reactions encountered during heterocyclic synthesis is now available. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to streamline the synthesis of these vital chemical compounds.
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. However, their synthesis is often plagued by the formation of unwanted side products, leading to reduced yields, complex purification procedures, and delays in research and development. This technical support center directly addresses these challenges with a practical, problem-solving approach.
Key Features of the Technical Support Center:
-
Troubleshooting Guides in Q&A Format: Directly addressing specific issues encountered in key heterocyclic syntheses.
-
Detailed Experimental Protocols: Step-by-step methodologies for minimizing side reactions.
-
Quantitative Data Summaries: Clearly structured tables for easy comparison of reaction outcomes under various conditions.
-
Visual Workflow and Logic Diagrams: Graphviz-generated diagrams illustrating troubleshooting workflows and decision-making processes for reaction optimization.
Troubleshooting Guides & FAQs
This section provides solutions to common problems encountered during the synthesis of important heterocyclic scaffolds.
Bischler-Napieralski Reaction
Issue: Low yield of the desired 3,4-dihydroisoquinoline and formation of a significant amount of a styrene byproduct.
Question: My Bischler-Napieralski reaction is producing a lot of the styrene derivative instead of the cyclized product. What is causing this and how can I prevent it?
Answer: This is a common issue caused by a retro-Ritter reaction, which becomes favorable under the reaction conditions. The formation of a conjugated system in the styrene byproduct can act as a thermodynamic sink.[1][2]
Troubleshooting Steps:
-
Solvent Choice: The use of a nitrile solvent corresponding to the nitrile that would be eliminated in the retro-Ritter reaction can shift the equilibrium away from the side product. However, this may not be economically viable for all nitriles.[2]
-
Alternative Reagents: Employing oxalyl chloride can help to avoid the formation of the nitrilium ion intermediate that precedes the retro-Ritter pathway by generating an N-acyliminium intermediate.[2]
-
Reaction Conditions: For substrates that are not electron-rich, using a stronger dehydrating agent like phosphorus pentoxide (P₂O₅) in refluxing phosphoryl chloride (POCl₃) can promote the desired cyclization.[3][4]
Logical Flow for Troubleshooting Bischler-Napieralski Reaction:
Caption: Troubleshooting workflow for the Bischler-Napieralski reaction.
Hantzsch Pyridine Synthesis
Issue: Low yields and long reaction times under classical conditions.
Question: My Hantzsch pyridine synthesis is inefficient. How can I improve the yield and reduce the reaction time?
Answer: The classical Hantzsch synthesis often suffers from harsh conditions and poor efficiency.[5] Modern modifications can significantly improve the reaction outcome.
Troubleshooting Steps:
-
Catalyst and Medium: Consider using p-toluenesulfonic acid (PTSA) as a catalyst in aqueous micelles under ultrasonic irradiation. This has been shown to dramatically increase yields (up to 96%) and shorten reaction times.[5]
-
Microwave Synthesis: Microwave-assisted synthesis can also accelerate the reaction and improve yields.
-
One-Pot Aromatization: To avoid isolating the intermediate dihydropyridine, a direct aromatization step can be included in a one-pot synthesis using oxidizing agents like ferric chloride, manganese dioxide, or potassium permanganate.[5]
Experimental Workflow for Optimized Hantzsch Synthesis:
Caption: Optimized workflows for the Hantzsch pyridine synthesis.
Paal-Knorr Furan Synthesis
Issue: Degradation of acid-sensitive functional groups on the substrate and difficulty in preparing the 1,4-dicarbonyl precursor.
Question: The harsh acidic conditions of my Paal-Knorr furan synthesis are destroying my starting material. Are there milder alternatives?
Answer: Yes, several modifications to the Paal-Knorr synthesis allow for milder reaction conditions, making it compatible with a wider range of functional groups.[1][6]
Troubleshooting Steps:
-
Mild Lewis Acids: Replace strong protic acids with mild Lewis acids such as Sc(OTf)₃ or Bi(NO₃)₃.[1]
-
Solid Catalysts: Clays like montmorillonite can serve as effective and easily removable catalysts.[1]
-
Ionic Liquids: Using an ionic liquid such as [BMIm]BF₄ as the solvent can enable the reaction to proceed at room temperature without an added acid catalyst.[1]
-
Microwave-Assisted Synthesis: Microwave heating can often reduce reaction times and byproduct formation.[6][7]
Pictet-Spengler Reaction
Issue: Formation of regioisomers when using a substituted β-arylethylamine.
Question: How can I control the regioselectivity of my Pictet-Spengler reaction to obtain the desired tetrahydroisoquinoline isomer?
Answer: The regioselectivity of the Pictet-Spengler reaction is highly dependent on the reaction conditions, particularly the pH.[8]
Troubleshooting Steps:
-
Acidic Conditions: In acidic media, the cyclization generally occurs at the position para to the activating group on the aromatic ring. This is due to the mechanism proceeding through an iminium ion intermediate.[8]
-
Neutral/Basic Conditions: At neutral or higher pH, cyclization at the ortho position can be favored. This is thought to proceed through a zwitterionic intermediate if a phenolic hydroxyl group is present.[8]
-
N-Acyliminium Ion Intermediate: Acylating the intermediate imine to form an N-acyliminium ion creates a highly reactive electrophile that can cyclize under mild conditions with good yields, often influencing the regioselectivity.[9]
Decision Pathway for Controlling Regioselectivity:
Caption: Decision-making for regiocontrol in the Pictet-Spengler reaction.
Fischer Indole Synthesis
Issue: Reaction failure or low yield with certain substrates, and formation of dimeric byproducts.
Question: My Fischer indole synthesis is not working for my substrate, which has an electron-donating group. What can I do?
Answer: The Fischer indole synthesis can fail for substrates with strong electron-donating groups as they can promote a competing heterolytic N-N bond cleavage pathway over the desired[10][10]-sigmatropic rearrangement.[11]
Troubleshooting Steps:
-
Choice of Acid Catalyst: The choice of acid catalyst is crucial. While Brønsted acids are common, Lewis acids like ZnCl₂ or BF₃ can be more effective for challenging substrates.[12][13]
-
Reaction Temperature: Elevated temperatures are typically required, but excessive heat can lead to decomposition and dimer formation. Careful temperature control is necessary.
-
Buchwald Modification: For substrates that are incompatible with acidic conditions, the Buchwald modification, which uses a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, can be an effective alternative.[12]
-
Minimizing Dimerization: Dimerization can sometimes be suppressed by performing the reaction at a lower temperature for a longer period or by using a different acid catalyst.
Quantitative Data on Reaction Optimization
| Reaction | Parameter | Condition A | Outcome A | Condition B | Outcome B | Reference |
| Hantzsch Pyridine Synthesis | Catalyst/Conditions | Classical: Reflux in EtOH | Low Yield, Long Time | PTSA, Ultrasonic, Aq. Micelles | 96% Yield, Shorter Time | [5] |
| Pictet-Spengler Reaction | pH | Acidic | Favors para-cyclization | Neutral | Favors ortho-cyclization | [8] |
| Bischler-Napieralski Reaction | Solvent | Toluene | Significant retro-Ritter | Acetonitrile | Minimized retro-Ritter | [2] |
Experimental Protocols
Optimized Hantzsch Pyridine Synthesis with In Situ Aromatization
-
Reactant Preparation: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.2 mmol).
-
Solvent and Catalyst: Add ethanol (10 mL) as the solvent.
-
Reaction Initiation: To the stirred mixture, add ferric chloride (FeCl₃, 1.2 mmol) as the oxidizing agent.
-
Heating: Reflux the reaction mixture for the time determined by TLC monitoring until the starting materials are consumed.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water and stir for 15 minutes.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Regiocontrolled Pictet-Spengler Reaction (Acidic Conditions for para-Substitution)
-
Reactant Preparation: Dissolve the β-arylethylamine (1 mmol) and the aldehyde or ketone (1.1 mmol) in a suitable solvent such as toluene or dichloromethane.
-
Acid Catalyst: Add a catalytic amount of trifluoroacetic acid (TFA, 0.1-1.0 equivalent).
-
Reaction: Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC.
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, dry over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent in vacuo. The crude product can be purified by crystallization or column chromatography.
This technical support center aims to be a living resource, with continuous updates based on new findings in the field of heterocyclic chemistry. Researchers are encouraged to consult this guide to overcome common synthetic challenges and accelerate their scientific discoveries.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Bischler-Napieralski Reaction [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 8. repositorio.uchile.cl [repositorio.uchile.cl]
- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Substituted Diaminopyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of substituted diaminopyridines in key organic reactions, supported by experimental data. The information is intended to assist researchers in designing synthetic routes and understanding the chemical behavior of this important class of compounds, which are prevalent in medicinal chemistry.
Introduction to Diaminopyridines
Diaminopyridines are a class of heterocyclic compounds containing a pyridine ring substituted with two amino groups. They serve as crucial building blocks in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other therapeutic agents. The position and electronic nature of substituents on the diaminopyridine core significantly influence their reactivity in various chemical transformations. This guide focuses on comparing the reactivity of substituted diaminopyridines in Palladium-catalyzed cross-coupling reactions, which are fundamental for the synthesis of complex pharmaceutical intermediates.
Palladium-Catalyzed C,N-Cross Coupling Reactions
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. The reactivity of substituted diaminopyridines in this reaction is highly dependent on the nature of the substituents, the choice of catalyst, and the amine coupling partner.
Quantitative Data on Pd-Catalyzed C,N-Cross Coupling of 3-Halo-2-Aminopyridines
The following table summarizes the yields of N³-substituted-2,3-diaminopyridines from the palladium-catalyzed cross-coupling of 3-halo-2-aminopyridines with various amines. The data is adapted from a study by Lauterbach et al., which systematically investigated the effects of different phosphine ligands and precatalysts.
| Entry | Halogen (X) | Amine | Catalyst/Ligand | Yield (%) |
| 1 | Br | Morpholine | Pd₂(dba)₃ / RuPhos | 83 |
| 2 | Br | Morpholine | Pd₂(dba)₃ / SPhos | 76 |
| 3 | Br | Piperidine | RuPhos-precatalyst | 85 |
| 4 | Br | Cyclopentylamine | BrettPhos-precatalyst | 78[1] |
| 5 | Br | Benzylamine | BrettPhos-precatalyst | 65[1] |
| 6 | Cl | Aniline | BrettPhos-precatalyst | 66[1] |
| 7 | Cl | 4-Methoxyaniline | BrettPhos-precatalyst | 72[1] |
| 8 | Cl | 4-Chloroaniline | BrettPhos-precatalyst | 55[1] |
Key Observations:
-
Ligand Effect: The choice of phosphine ligand significantly impacts the reaction yield. For the coupling of morpholine with 3-bromo-2-aminopyridine, RuPhos provided the highest yield.[1]
-
Precatalyst Performance: The use of palladium precatalysts, such as those derived from RuPhos and BrettPhos, generally leads to high yields.[1]
-
Amine Structure: The structure of the amine coupling partner influences the reaction efficiency. Both cyclic and acyclic secondary amines, as well as primary amines, can be successfully coupled.[1]
-
Halogen Reactivity: Both 3-bromo- and 3-chloro-2-aminopyridines are viable substrates, although reaction conditions may need to be optimized for the less reactive chloride.
-
Substituent Effects on the Amine: Electron-rich anilines generally provide higher yields in the coupling with 3-chloro-2-aminopyridine compared to electron-poor anilines.[1]
Experimental Protocol: General Procedure for the Pd-Catalyzed C,N-Cross Coupling of 3-Bromo-2-aminopyridine with a Secondary Amine
This protocol is adapted from the work of Lauterbach et al.
Materials:
-
3-Bromo-2-aminopyridine
-
Secondary amine (e.g., morpholine)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
LiHMDS (Lithium bis(trimethylsilyl)amide)
-
Anhydrous THF (Tetrahydrofuran)
Procedure:
-
An oven-dried Schlenk tube is charged with Pd₂(dba)₃ (2 mol %) and RuPhos (4 mol %).
-
The tube is evacuated and backfilled with argon.
-
Anhydrous THF is added, followed by 3-bromo-2-aminopyridine (1.0 mmol) and the secondary amine (1.2 mmol).
-
LiHMDS (2.5 mmol) is added, and the mixture is stirred at 65 °C for 16 hours.
-
After cooling to room temperature, the reaction is quenched with saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired N³-substituted-2,3-diaminopyridine.
Buchwald-Hartwig Amination Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Buchwald-Hartwig amination.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The reactivity of substituted diaminopyridines in this reaction is influenced by the electronic properties of the substituents and the position of the halogen.
Reactivity of Substituted Diaminopyridines in Suzuki Coupling
Quantitative, systematic data comparing a wide range of substituted diaminopyridines in the Suzuki reaction is less commonly found in a single source. However, general principles of substituent effects on aryl halides in Suzuki couplings can be applied.
-
Electronic Effects: Electron-withdrawing groups on the pyridine ring generally increase the rate of oxidative addition, which is often the rate-determining step, thus enhancing reactivity. Conversely, electron-donating groups can decrease reactivity.
-
Steric Hindrance: Substituents ortho to the halogen can sterically hinder the approach of the palladium catalyst, slowing down the reaction.
The following table provides examples of Suzuki couplings involving substituted halopyridines, illustrating the feasibility of these reactions.
| Halopyridine | Boronic Acid/Ester | Catalyst/Ligand | Base | Yield (%) |
| 2,6-Dichloropyridine | Heptyl pinacol boronic ester | Pd₂(dba)₃ / FcPPh₂ | K₃PO₄ | 75 |
| 4-Chlorobenzonitrile | Thiophen-3-yltrifluoroborate | Pd(OAc)₂ / RuPhos | K₂CO₃ | 96[2] |
| 4-Bromobenzonitrile | Thiophen-2-yltrifluoroborate | Pd(OAc)₂ / RuPhos | K₂CO₃ | 98[2] |
Experimental Protocol: General Procedure for the Suzuki-Miyaura Coupling of a 2-Halopyridine
This protocol provides a general guideline for performing a Suzuki-Miyaura coupling reaction with a substituted 2-halopyridine.
Materials:
-
Substituted 2-halopyridine
-
Aryl- or alkylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., dioxane, toluene, or DMF)
Procedure:
-
To a Schlenk tube, add the substituted 2-halopyridine (1.0 mmol), the boronic acid or ester (1.2-1.5 mmol), the base (2.0-3.0 mmol), and the palladium catalyst (1-5 mol %).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture with stirring at a temperature typically ranging from 80 to 120 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Logical Workflow for Suzuki-Miyaura Coupling
The following diagram outlines the key steps in a typical Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for a Suzuki-Miyaura coupling experiment.
Conclusion
The reactivity of substituted diaminopyridines is a critical consideration in the synthesis of complex molecules for pharmaceutical and materials science applications. This guide has provided a comparative overview of their reactivity in palladium-catalyzed C,N- and C,C-bond forming reactions, supported by quantitative data and detailed experimental protocols. The electronic and steric effects of substituents play a crucial role in determining the outcome of these reactions. Researchers can leverage this information to optimize reaction conditions and develop efficient synthetic strategies for novel diaminopyridine-containing compounds.
References
A Comparative Guide to Pyridine Synthesis: An In-depth Yield Analysis
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, making the efficient synthesis of its derivatives a critical area of research. Numerous named reactions have been developed over the years for the construction of the pyridine ring, each with its own set of advantages and limitations. This guide provides an objective comparison of the yields of five prominent pyridine synthesis methods: the Hantzsch, Bohlmann-Rahtz, Kröhnke, Chichibabin, and Guareschi-Thorpe syntheses. The information presented herein is supported by experimental data from the scientific literature to aid researchers in selecting the most suitable method for their specific synthetic goals.
Yield Comparison of Pyridine Synthesis Methods
The following table summarizes the typical yields and reaction conditions for both classical and modern variations of these key pyridine synthesis methods. Modern adaptations often employ catalysts, alternative energy sources like microwave irradiation or ultrasound, and green chemistry principles to significantly improve yields and reaction efficiency.
| Synthesis Method | Reactants | Conditions | Reported Yield (%) |
| Hantzsch Synthesis | Aldehyde, 2x β-Ketoester, Ammonia/Ammonium Acetate | Classical: Acetic acid or alcohol, reflux. Modern: p-Toluenesulfonic acid (PTSA), solvent-free, 60°C.[1] | Classical: ~40%[2]. Modern: 80-96%[1] |
| Bohlmann-Rahtz | Enamine, Ethynyl Ketone | Classical: Two-step, high temperature. Modern: One-pot, microwave irradiation, EtOH/AcOH, 120°C.[3] | Good to Excellent[4]. Specific example: 86%[3] |
| Kröhnke Synthesis | α-Pyridinium Methyl Ketone Salt, α,β-Unsaturated Carbonyl | Ammonium acetate, glacial acetic acid or methanol, heating. | High yields generally. Specific example: 60%[5] |
| Chichibabin Synthesis | Pyridine, Sodium Amide (classical); Pyridine, n-Butylamine (modern) | Classical: High temperature. Modern: NaH, LiI, THF, 85°C.[6] | Classical: 20-30%. Modern: 93-95%[6] |
| Guareschi-Thorpe | Alkyl Cyanoacetate/Cyanoacetamide, 1,3-Dicarbonyl, Ammonium Carbonate | Aqueous medium (H2O:EtOH 1:1), 80°C.[7] | Up to 97%[7] |
Experimental Protocols
Detailed methodologies for the modern, high-yield variations of each synthesis are provided below.
High-Yield Hantzsch Pyridine Synthesis (PTSA-Catalyzed, Solvent-Free)
This protocol describes the synthesis of 1,4-dihydropyridines, which can then be oxidized to pyridines.
Procedure:
-
A mixture of an aldehyde (1 mmol), a β-dicarbonyl compound (2 mmol), ammonium acetate (1.5 mmol), and p-toluenesulfonic acid (p-TSA) (20 mol%) is prepared.[1]
-
The reaction mixture is stirred at 60°C for the appropriate time (typically 5-20 minutes).[1]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid product is washed with water and then recrystallized from ethanol to afford the pure 1,4-dihydropyridine.[1]
One-Pot Bohlmann-Rahtz Pyridine Synthesis (Microwave-Assisted)
Procedure:
-
A solution of an enamine (e.g., ethyl β-aminocrotonate, 1.3 equivalents) and an ethynyl carbonyl compound (1 equivalent) is prepared in a 5:1 mixture of ethanol and acetic acid.[3]
-
The reaction mixture is subjected to microwave irradiation at 120°C for 5 minutes.[3]
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the trisubstituted pyridine.[3]
Kröhnke Pyridine Synthesis
Procedure:
-
An α-pyridinium methyl ketone salt (1 equivalent) and an α,β-unsaturated carbonyl compound (1 equivalent) are dissolved in glacial acetic acid or methanol.[8]
-
Ammonium acetate is added to the mixture.
-
The reaction is heated, typically not exceeding 140°C, and monitored by TLC.[8]
-
Once the reaction is complete, the mixture is cooled and the product is isolated by precipitation or extraction, followed by purification, often through recrystallization.
Modified Chichibabin Amination Reaction
Procedure:
-
To a sealed tube containing sodium hydride (NaH, 3 equivalents) and lithium iodide (LiI, 2 equivalents) in tetrahydrofuran (THF), pyridine (1 equivalent) and a primary amine (e.g., n-butylamine, 2 equivalents) are added at room temperature under a nitrogen atmosphere.[6]
-
The tube is sealed, and the reaction mixture is stirred at 85°C for 7 hours.[6]
-
The reaction is then cooled to 0°C and quenched with ice-cold water.
-
The organic product is extracted with dichloromethane (CH2Cl2).
-
The combined organic layers are washed with brine, dried over magnesium sulfate (MgSO4), and concentrated in vacuo.
-
The crude product is purified by column chromatography to give the N-substituted-2-aminopyridine.
Advanced Guareschi-Thorpe Pyridine Synthesis
Procedure:
-
A mixture of a 1,3-dicarbonyl compound (1 mmol), an alkyl cyanoacetate or cyanoacetamide (1 mmol), and ammonium carbonate (2 mmol) is prepared in a 1:1 (v/v) mixture of water and ethanol.[7]
-
The mixture is heated to 80°C and stirred for the required time (typically 1-1.5 hours).[7]
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The solid product is washed with cold water and dried to yield the hydroxy-cyanopyridine.[7]
Synthesis Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the general workflows for each of the described pyridine synthesis methods.
Caption: General workflow for the Hantzsch Pyridine Synthesis.
Caption: Bohlmann-Rahtz synthesis pathway.
Caption: Kröhnke synthesis logical relationship.
Caption: Chichibabin synthesis reaction pathway.
Caption: Guareschi-Thorpe synthesis experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. youngin.com [youngin.com]
- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
Biological Activity of 2,6-Dimethoxypyridine-3,5-diamine Derivatives: A Field Awaiting Exploration
A comprehensive review of publicly available scientific literature reveals a significant gap in the exploration of the biological activities of 2,6-dimethoxypyridine-3,5-diamine derivatives. Despite the rich and diverse pharmacological potential often associated with substituted pyridine scaffolds, this specific class of compounds appears to be largely uncharted territory for researchers in drug discovery and development.
While extensive research has been conducted on various other classes of pyridine derivatives, demonstrating their efficacy as anticancer, antimicrobial, and kinase-inhibiting agents, specific data on derivatives of this compound remains elusive. This lack of available information prevents a comparative analysis of their biological performance, as no quantitative data, such as IC50 or MIC values, from standardized biological assays could be retrieved.
The core structure, this compound, is a recognized chemical entity, with its existence confirmed in chemical databases. However, the synthesis of a series of its derivatives and their subsequent evaluation for any biological activity do not appear to be documented in accessible research publications or patents.
For the benefit of researchers interested in this area, this guide will outline the typical experimental workflows and signaling pathways that are commonly investigated for novel substituted pyridine compounds, based on the activities observed in structurally related molecules. This hypothetical framework can serve as a roadmap for future studies on this compound derivatives.
Hypothetical Experimental Workflow for Biological Evaluation
Should research into this compound class be undertaken, a general workflow for screening and characterization would likely be employed. The following diagram illustrates a standard cascade of experiments for evaluating a new chemical series for potential anticancer activity.
Caption: A generalized workflow for the initial screening and characterization of novel compounds for anticancer activity.
Potential Signaling Pathways to Investigate
Based on the activities of other diaminopyridine derivatives, which have been shown to act as kinase inhibitors, future research on this compound derivatives could focus on their effects on key signaling pathways implicated in cancer and other diseases. The diagram below depicts a simplified representation of a generic kinase signaling pathway that is often a target in drug development.
Caption: A simplified diagram of a receptor tyrosine kinase signaling pathway, a common target for anticancer therapies.
Detailed Methodologies for Key Experiments
Should experimental data for this compound derivatives become available, the following are examples of detailed protocols that would be essential for a comprehensive comparison guide.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds (derivatives of this compound) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the control wells.
In Vitro Kinase Inhibition Assay
-
Assay Setup: The assay is performed in a suitable buffer containing the kinase of interest, a substrate peptide, and ATP.
-
Inhibitor Addition: The test compounds are added at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using [γ-32P]ATP), fluorescence resonance energy transfer (FRET), or antibody-based detection (e.g., ELISA).
-
IC50 Calculation: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is determined by plotting the percentage of inhibition against the compound concentration.
Conclusion
The biological activity of this compound derivatives represents a promising yet unexploited area of medicinal chemistry. The structural features of the core molecule suggest that its derivatives could possess interesting pharmacological properties. The scientific community awaits the first reports on the synthesis and biological evaluation of this novel class of compounds. Such studies would be crucial in determining their potential as therapeutic agents and would provide the necessary data to populate a comparative guide as envisioned here. Researchers are encouraged to explore this chemical space, as it may hold the key to new and effective treatments for a range of diseases.
A Comparative Guide to Catalytic Systems for Pyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various catalytic systems employed in the synthesis of pyridine and its derivatives. Pyridine scaffolds are fundamental building blocks in pharmaceuticals, agrochemicals, and materials science, making the optimization of their synthesis a critical area of research.[1] This document outlines the performance of different catalysts, details key experimental protocols, and illustrates relevant chemical pathways to aid in catalyst selection and methods development.
Comparative Analysis of Catalytic Performance
The synthesis of the pyridine ring can be achieved through numerous catalytic methods, including traditional condensation reactions, transition-metal-catalyzed cyclizations, and multicomponent reactions (MCRs).[2][3] The choice of catalyst profoundly impacts reaction efficiency, selectivity, and environmental footprint. This section compares the performance of several prominent catalytic systems.
Heterogeneous Catalysts
Heterogeneous catalysts are favored for their ease of separation and potential for recyclability. Zeolites and supported metal oxides are commonly used, particularly in vapor-phase industrial processes.[1][4]
Table 1: Performance of Heterogeneous Catalysts in Pyridine Synthesis
| Catalyst | Reactants | Reaction Conditions | Product Yield | Selectivity | Reference |
| HZSM-5 Zeolite | Acetaldehyde, Formaldehyde, Ammonia | Gas Phase, 400–450 °C | Good | Forms pyridine and various methylpyridines (picolines) | [4][5] |
| CoZSM-5 | Aldehydes, Ammonia | Not specified | Up to 78% | High selectivity for desired pyridine bases | [6] |
| H-Beta Zeolite | Ethanol, Formaldehyde, Ammonia | Not specified | High | Forms pyridines and picolines | [7] |
| Rh₂O₃ | Functionalized Pyridines, H₂ | 40 °C, 5 bar H₂, TFE solvent | High | Effective for hydrogenation to piperidines | [8] |
| Pd(OH)₂/C | Fluorinated Pyridines, H₂ | H₂ atmosphere, aq. HCl | Good yields | High cis-selectivity for piperidine synthesis | [9] |
Homogeneous Catalysts
Homogeneous catalysts, typically transition metal complexes, offer high activity and selectivity under mild reaction conditions.[2][10] They are central to many modern synthetic methods, including cross-coupling and cycloaddition reactions.
Table 2: Performance of Homogeneous Catalysts in Pyridine Synthesis
| Catalyst System | Reaction Type | Reactants | Reaction Conditions | Product Yield | Reference |
| Copper (Cu)-based | Enantioselective Alkylation | Alkenyl pyridines, Grignard reagents | Lewis acid activation | High yields (up to 94%) and enantioselectivity | [11][12] |
| Iron (Fe)-catalyzed | Cyclization | Ketoxime acetates, Aldehydes | Not specified | Good yields for symmetrical pyridines | [10] |
| Palladium (Pd)-catalyzed | Cross-Coupling | Tetrabutylammonium 2-pyridyltriolborate, Aryl/Heteroaryl chlorides | PdCl₂dcpp, CuI/MeNHCH₂CH₂OH, DMF | Good to excellent yields | [13] |
| Rhodium (Rh)-catalyzed | Hydroacylation/N-annulation | Aldehydes, Alkynes, NH₄OAc | Not specified | Not specified | [10] |
| Nickel (Ni)-catalyzed | Suzuki-Miyaura Coupling | 3-pyridinyl boronic acid, Aryl bromide | (tri-ProPhos)NiCl₂·6H₂O, K₃PO₄, i-PrOH | >95% | [14] |
Magnetically Recoverable Nanocatalysts
These catalysts merge the benefits of homogeneous and heterogeneous systems, offering high surface area and easy separation via an external magnetic field.[15] They are particularly effective in multicomponent reactions for synthesizing highly substituted pyridines.[16]
Table 3: Performance of Magnetically Recoverable Catalysts in Pyridine Synthesis
| Catalyst | Reaction Type | Reactants | Reaction Conditions | Product Yield | Key Features | Reference |
| Fe₃O₄@KCC-1-nPr-NH₂ | Tetra-component | Ethyl acetoacetate, Hydrazine hydrate, Aldehydes, Ammonium acetate | Reflux in Ethanol | Excellent | Short reaction times, high purity | [15] |
| Fe₂O₃@Fe₃O₄@Co₃O₄ | Pseudo-four-component | Aldehydes, Malononitrile, Ammonium acetate | 110 °C, Solvent-free | High | Synthesis of polysubstituted pyridines | [16] |
| SrFe₁₂O₁₉ | Multi-component | Aldehydes, Acetophenone derivatives, Malononitrile, Ammonium acetate | 100 °C, Solvent-free | High | Not specified | [15][16] |
| Fe₃O₄@g-C₃N₄–SO₃H | One-pot Multi-component | Aldehydes, Ketones, Malononitrile, Ammonium acetate | Ultrasonic irradiation in H₂O | High | Green synthesis conditions | [15][16] |
Detailed Experimental Protocols
Detailed and reproducible methodologies are crucial for evaluating and implementing catalytic systems. Below are protocols for two common and effective methods for pyridine synthesis.
Protocol 1: Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a classic multicomponent reaction used to produce dihydropyridine derivatives, which can then be oxidized to pyridines.[17]
Materials:
-
β-ketoester (e.g., ethyl acetoacetate, 2 equivalents)
-
Aldehyde (e.g., formaldehyde or benzaldehyde, 1 equivalent)
-
Ammonia or ammonium acetate (1 equivalent)
-
Acidic catalyst (e.g., acetic acid, optional)
-
Ethanol (solvent)
-
Oxidizing agent (e.g., ceric ammonium nitrate or DDQ)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the aldehyde (10 mmol) and the β-ketoester (20 mmol) in ethanol (30 mL).
-
Addition of Nitrogen Source: Add ammonium acetate (10 mmol) to the mixture. If using aqueous ammonia, add it dropwise. A small amount of acetic acid can be added to catalyze the reaction.[18]
-
Condensation: Stir the mixture at room temperature or heat under reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation of Dihydropyridine: Upon completion, cool the reaction mixture to room temperature. The dihydropyridine product often precipitates and can be collected by filtration. Wash the solid with cold ethanol and dry under vacuum.
-
Aromatization (Oxidation): Dissolve the crude dihydropyridine in a suitable solvent (e.g., acetic acid or acetonitrile). Add an oxidizing agent (1.1 equivalents) portion-wise and stir at room temperature until the oxidation is complete (as monitored by TLC).
-
Purification: Quench the reaction, extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting pyridine derivative by column chromatography or recrystallization.
Protocol 2: MCR Synthesis using a Magnetically Recoverable Catalyst
This protocol describes a general procedure for the synthesis of polysubstituted pyridines using a magnetically recoverable nanocatalyst under solvent-free conditions.[15][16]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
An activated ketone (e.g., acetophenone, 1 mmol)
-
Ammonium acetate (1.5 mmol)
-
Magnetically recoverable catalyst (e.g., Fe₃O₄@SiO₂-based, specified mol%)
Procedure:
-
Reactant Mixing: In a glass vial, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), the ketone (1 mmol), ammonium acetate (1.5 mmol), and the magnetic nanocatalyst.
-
Solvent-Free Reaction: Place a magnetic stir bar in the vial and heat the mixture at the specified temperature (e.g., 80-110 °C) with stirring.[16]
-
Reaction Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them with TLC.
-
Product Isolation and Catalyst Recovery: After completion, cool the mixture to room temperature and add ethanol to dissolve the product. Place a strong external magnet against the side of the vial. The magnetic catalyst will be attracted to the magnet, allowing the clear product solution to be decanted.
-
Catalyst Washing: Wash the recovered catalyst with ethanol (2-3 times), decanting the washings each time. The catalyst can then be dried in an oven for reuse.
-
Purification: Combine the product solution and the washings. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Visualization of Workflows and Mechanisms
Diagrams are provided to illustrate a typical experimental workflow for catalytic pyridine synthesis and the mechanism of the foundational Hantzsch reaction.
General Experimental Workflow
This diagram outlines the key stages involved in a typical laboratory-scale catalytic synthesis of a pyridine derivative.
Caption: A flowchart of the experimental steps for pyridine synthesis.
Catalytic Pathway: The Hantzsch Synthesis Mechanism
The Hantzsch reaction proceeds through a series of condensation and cyclization steps to form a dihydropyridine intermediate, which is subsequently aromatized.[17]
Caption: Key steps in the Hantzsch synthesis of the pyridine ring.
References
- 1. Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]
- 2. Recent strategies for the synthesis of pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Strategies for the Synthesis of Pyridine Derivatives [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 9. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]
- 10. Metal-catalysed Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]
- 11. Highly enantioselective catalytic synthesis of chiral pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pyridine synthesis [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02418C [pubs.rsc.org]
- 17. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 18. ijnrd.org [ijnrd.org]
A Researcher's Guide to Protein Purification: An Efficiency Comparison
For researchers, scientists, and professionals in drug development, the selection of an optimal protein purification strategy is a critical determinant of experimental success. The efficiency of a chosen technique directly impacts the yield, purity, and biological activity of the final protein product. This guide provides an objective comparison of the most prevalent protein purification techniques, supported by experimental data, detailed methodologies, and visual workflows to aid in informed decision-making.
Principles of Common Protein Purification Techniques
The most widely used protein purification techniques leverage the unique physicochemical properties of proteins, such as specific binding affinity, charge, size, and hydrophobicity.
-
Affinity Chromatography (AC) : This highly specific method is based on the reversible interaction between a protein and a specific ligand immobilized on a chromatography resin.[1] This "lock and key" mechanism often results in a highly purified product in a single step.[1]
-
Ion Exchange Chromatography (IEX) : IEX separates proteins based on their net surface charge at a specific pH.[2] Proteins bind to a charged resin, and are then eluted by changing the pH or increasing the salt concentration of the mobile phase.[2]
-
Size Exclusion Chromatography (SEC) : Also known as gel filtration, SEC separates proteins based on their size (hydrodynamic radius).[3] Larger molecules elute first as they are excluded from the pores of the chromatography beads, while smaller molecules take a longer path through the pores and elute later.[3]
-
Hydrophobic Interaction Chromatography (HIC) : HIC separates proteins based on their surface hydrophobicity.[4] At high salt concentrations, hydrophobic patches on the protein surface are exposed and bind to a hydrophobic resin. Elution is achieved by decreasing the salt concentration.[4]
Comparative Analysis of Purification Efficiency
The efficiency of a purification technique is typically assessed by measuring the final protein yield and purity. The following tables summarize experimental data from studies comparing different purification methods for specific proteins.
Table 1: Comparison of Purification Methods for Recombinant Bromelain
This table is based on a study that compared the efficiency of various methods for purifying recombinant bromelain from E. coli.[5]
| Purification Step | Total Protein (mg) | Total Activity (units) | Specific Activity (unit/mg) | Purification Fold | Yield (%) |
| Crude Extract | 100 | 65 | 0.65 | 1.0 | 100 |
| Ammonium Sulfate Precipitation (60%) | 30 | 55 | 1.83 | 2.8 | 84.6 |
| Aqueous Two-Phase System (ATPS) | 15 | 53.5 | 3.57 | 5.5 | 82.3 |
| Ion Exchange Chromatography | 8 | 45 | 5.63 | 8.7 | 69.2 |
| Affinity Chromatography | 5 | 40 | 8.00 | 12.3 | 61.5 |
| Gel Filtration Chromatography | 3 | 25 | 8.33 | 12.8 | 38.5 |
Data adapted from a study on recombinant bromelain purification.[5] The values are illustrative and can vary based on the specific protein and experimental conditions.
Table 2: Comparison of Affinity and Ion Exchange Chromatography for Bovine Immunoglobulin G (IgG) Purification
This table presents data from a study comparing the efficacy of Protein A affinity chromatography and DEAE Sephadex A50 ion exchange chromatography for isolating IgG from bovine serum.[6]
| Purification Method | Initial IgG Concentration (mg/ml) | Final IgG Concentration (mg/ml) | Yield (%) | Purity |
| Affinity Chromatography (Protein A) | 20.0 | 17.13 ± 2.08 | 85.65 | High (single band on SDS-PAGE) |
| Ion Exchange Chromatography (DEAE) | 20.0 | 17.00 ± 1.60 | 85.00 | High (single band on SDS-PAGE) |
Data from a comparative study on bovine IgG purification.[6] Both methods were found to be equally effective in terms of yield and purity for this specific application.
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting purification strategies. Below are generalized protocols for the key chromatography techniques.
Protocol 1: Affinity Chromatography of a His-tagged Protein
This protocol outlines the purification of a recombinant protein with a polyhistidine tag (His-tag) using Immobilized Metal Affinity Chromatography (IMAC).[7]
-
Resin Preparation:
-
Equilibrate the Ni-NTA (Nickel-Nitrilotriacetic Acid) resin with 5-10 column volumes (CVs) of binding buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0).
-
-
Sample Loading:
-
Clarify the cell lysate by centrifugation (e.g., 10,000 x g for 30 minutes at 4°C).
-
Load the clarified lysate onto the equilibrated column at a slow flow rate.
-
-
Washing:
-
Wash the column with 10-20 CVs of wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound His-tagged protein with 5-10 CVs of elution buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Collect fractions and analyze for the presence of the target protein using SDS-PAGE.
-
Protocol 2: Ion Exchange Chromatography
This protocol describes the separation of proteins based on charge using either an anion or cation exchange resin.
-
Column Equilibration:
-
Equilibrate the ion exchange column with 5-10 CVs of start buffer (low ionic strength, e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange).
-
-
Sample Loading:
-
Ensure the sample is in the start buffer (buffer exchange may be necessary).
-
Load the sample onto the column.
-
-
Washing:
-
Wash the column with the start buffer until the UV absorbance at 280 nm returns to baseline, indicating that all unbound proteins have been washed through.
-
-
Elution:
-
Elute the bound proteins using a linear salt gradient (e.g., 0 to 1 M NaCl in the start buffer) or a step gradient.
-
Collect fractions and analyze for the target protein.
-
Protocol 3: Size Exclusion Chromatography
This protocol is often used as a final "polishing" step to remove aggregates and for buffer exchange.
-
Column Equilibration:
-
Equilibrate the SEC column with at least 2 CVs of the desired final buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Sample Application:
-
Concentrate the protein sample if necessary. The sample volume should ideally be less than 2-5% of the total column volume.
-
Inject the sample onto the column.
-
-
Elution:
-
Elute the sample with one CV of the equilibration buffer at a constant flow rate.
-
Collect fractions and monitor the protein elution profile using UV absorbance at 280 nm.
-
Protocol 4: Hydrophobic Interaction Chromatography
This protocol separates proteins based on their surface hydrophobicity.
-
Column Equilibration:
-
Equilibrate the HIC column with 5-10 CVs of binding buffer (high salt concentration, e.g., 2 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
-
Sample Loading:
-
Add salt to the protein sample to match the binding buffer conditions.
-
Load the sample onto the column.
-
-
Washing:
-
Wash the column with the binding buffer until the UV absorbance at 280 nm returns to baseline.
-
-
Elution:
-
Elute the bound proteins using a decreasing linear salt gradient (e.g., from 2 M to 0 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Collect fractions and analyze for the target protein.
-
Visualizing Workflows and Pathways
Diagrams are invaluable for understanding complex biological processes and experimental workflows.
Caption: A typical workflow for recombinant protein purification.
Caption: The PI3K/AKT/mTOR signaling pathway, a key target in drug development.
References
- 1. sinobiological.com [sinobiological.com]
- 2. Affinity Chromatography vs Ion Exchange: Choosing the Right Method [synapse.patsnap.com]
- 3. Affinity Chromatography vs Size Exclusion Chromatography: Selecting the Best Protein Purification Method | Lab Manager [labmanager.com]
- 4. Purification of monoclonal antibodies by hydrophobic interaction chromatography under no-salt conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Purification of His-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Strategic Advantage of 2,6-Dimethoxypyridine-3,5-diamine in Modern Synthesis
For researchers and professionals in drug development and chemical synthesis, the selection of appropriate building blocks is paramount to achieving desired outcomes with high efficiency and selectivity. Among the vast array of available reagents, 2,6-Dimethoxypyridine-3,5-diamine has emerged as a versatile and advantageous component in the synthesis of complex molecules. This guide provides a comparative analysis of its performance against other diamines, supported by available data, and outlines its utility in various synthetic applications.
This compound, often used in its hydrochloride salt form, is a substituted aromatic diamine that offers unique electronic and steric properties.[1][2] These characteristics can lead to enhanced reactivity, improved yields, and favorable selectivity in a range of chemical transformations, including the synthesis of heterocyclic compounds, its use as a ligand in catalysis, and as a monomer in polymer synthesis.
Enhanced Catalytic Activity in Acylation Reactions
While direct comparative data for this compound is limited, the influence of substituents on the catalytic activity of pyridine derivatives is well-documented. Electron-donating groups, such as the methoxy groups present in this diamine, are known to increase the nucleophilicity of the pyridine nitrogen, thereby enhancing its catalytic efficiency in reactions like acylation. This makes it a potentially superior alternative to less substituted pyridines.
| Catalyst/Reagent | Reaction Type | Key Advantages |
| This compound | Acylation, Heterocycle Synthesis | Potentially enhanced nucleophilicity due to electron-donating methoxy groups. |
| 4-Dimethylaminopyridine (DMAP) | Acylation | Well-established, highly effective catalyst. |
| Unsubstituted Pyridinediamines | Various | Simpler structure, but may exhibit lower catalytic activity. |
Utility as a Versatile Synthetic Intermediate
This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1][2] Its two primary amine groups provide reactive sites for the construction of fused heterocyclic systems and other intricate molecular architectures. The presence of the methoxy groups can also influence the solubility and subsequent reactivity of the intermediates formed.
Logical Workflow for Utilizing this compound in Synthesis
The following diagram illustrates a typical workflow for the integration of this compound into a synthetic pathway, highlighting its role as a key building block.
A logical workflow for incorporating the diamine in a synthesis project.
Experimental Protocol: General Procedure for a Catalyzed Acylation
Objective: To catalyze the acylation of a sterically hindered alcohol.
Materials:
-
Sterically hindered alcohol (1.0 mmol)
-
Acid anhydride or acid chloride (1.2 mmol)
-
This compound (0.1 mmol, 10 mol%)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (5 mL)
-
Triethylamine (optional, as a scavenger for acidic byproducts)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the sterically hindered alcohol and this compound.
-
Dissolve the solids in the anhydrous solvent.
-
If using an acid chloride, triethylamine may be added to neutralize the HCl byproduct.
-
Add the acylating agent (acid anhydride or acid chloride) dropwise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or other appropriate analytical techniques.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ester.
Signaling Pathway Analogy in Catalysis
The catalytic cycle of a nucleophilic pyridine catalyst like this compound in an acylation reaction can be conceptually compared to a simplified signaling pathway. The catalyst acts as a receptor that is "activated" by the acylating agent, forming a highly reactive intermediate, which then "transduces" the acyl group to the nucleophile (the alcohol), regenerating the catalyst.
References
A Spectroscopic Showdown: Differentiating Diamine Isomers
A comprehensive guide to the spectroscopic comparison of ortho-, meta-, and para-phenylenediamine, providing researchers, scientists, and drug development professionals with the experimental data and protocols necessary to distinguish these crucial isomers.
The positional isomerism of diamines on an aromatic ring significantly influences their chemical and physical properties, impacting their application in everything from polymer synthesis to pharmaceuticals. For researchers working with these compounds, rapid and accurate identification is paramount. This guide provides a detailed spectroscopic comparison of ortho- (o-), meta- (m-), and para- (p-) phenylenediamine, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), to create a clear and actionable framework for their differentiation.
At a Glance: Spectroscopic Data Summary
To facilitate a rapid comparison, the key quantitative data from various spectroscopic analyses of o-, m-, and p-phenylenediamine are summarized below.
| Spectroscopic Technique | o-Phenylenediamine | m-Phenylenediamine | p-Phenylenediamine |
| ¹H NMR (δ, ppm) | ~6.7 (m, 4H, Ar-H), ~3.5 (s, 4H, -NH₂) | ~6.9 (t, 1H, Ar-H), ~6.2 (d, 2H, Ar-H), ~6.1 (s, 1H, Ar-H), ~3.5 (s, 4H, -NH₂) | ~6.6 (s, 4H, Ar-H), ~3.4 (s, 4H, -NH₂) |
| ¹³C NMR (δ, ppm) | ~138 (C-NH₂), ~120 (Ar-CH), ~117 (Ar-CH) | ~148 (C-NH₂), ~130 (Ar-CH), ~105 (Ar-CH), ~101 (Ar-CH) | ~140 (C-NH₂), ~116 (Ar-CH) |
| IR (ν, cm⁻¹) | 3378, 3301 (N-H str), 1628 (N-H bend), 1518 (C=C str), 743 (C-H bend, ortho-subst.) | 3380, 3305 (N-H str), 1620 (N-H bend), 1510 (C=C str), 830, 765 (C-H bend, meta-subst.) | 3360, 3290 (N-H str), 1625 (N-H bend), 1515 (C=C str), 825 (C-H bend, para-subst.) |
| UV-Vis (λmax, nm) | 236, 284[1] | 236, 284[2] | 251[3] |
| Mass Spec. (m/z) | 108 (M⁺), 92, 80, 65 | 108 (M⁺), 92, 80, 65 | 108 (M⁺), 92, 80, 65 |
Delving Deeper: A Multi-faceted Spectroscopic Analysis
While the summary table provides a quick overview, a more in-depth understanding of the spectral nuances is crucial for unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus.
¹H NMR: The aromatic region of the ¹H NMR spectrum provides a clear fingerprint for each isomer.
-
o-Phenylenediamine: Exhibits a complex multiplet around 6.7 ppm for the four aromatic protons due to their varied coupling.
-
m-Phenylenediamine: Shows a more resolved pattern with a triplet and two doublets, reflecting the distinct coupling relationships between the aromatic protons.
-
p-Phenylenediamine: Displays a simple singlet for the four equivalent aromatic protons at approximately 6.6 ppm, a direct consequence of its high symmetry.
The amine protons for all isomers typically appear as a broad singlet around 3.4-3.5 ppm, which can exchange with D₂O.
¹³C NMR: The number of distinct signals in the ¹³C NMR spectrum directly corresponds to the number of chemically non-equivalent carbon atoms in each isomer.
-
o-Phenylenediamine: Three signals are observed: one for the two carbons attached to the amino groups and two for the remaining four aromatic carbons.
-
m-Phenylenediamine: Four distinct signals are present, reflecting the lower symmetry of this isomer.
-
p-Phenylenediamine: Due to its high symmetry, only two signals are observed: one for the two carbons bonded to the amino groups and one for the other four equivalent aromatic carbons.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecules, providing valuable information about functional groups and substitution patterns on the benzene ring.[1]
All three isomers exhibit characteristic N-H stretching vibrations as two bands in the 3300-3400 cm⁻¹ region, typical for primary amines.[4] The N-H bending vibration appears around 1620-1630 cm⁻¹. The key to distinguishing the isomers lies in the C-H out-of-plane bending region (700-900 cm⁻¹).
-
o-Phenylenediamine: A strong band around 743 cm⁻¹ is indicative of ortho-disubstitution.[1]
-
m-Phenylenediamine: Bands around 830 cm⁻¹ and 765 cm⁻¹ are characteristic of meta-disubstitution.[1]
-
p-Phenylenediamine: A single strong band around 825 cm⁻¹ points to para-disubstitution.[1]
A comparative study of the infrared and Raman spectra of these isomers has provided detailed vibrational assignments.[1]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy, which examines electronic transitions, reveals differences in the conjugation and electronic structure of the isomers.
-
o-Phenylenediamine: Typically shows two absorption maxima at approximately 236 nm and 284 nm.[1]
-
m-Phenylenediamine: Also exhibits two absorption maxima, similar to the ortho isomer, at around 236 nm and 284 nm.[2]
-
p-Phenylenediamine: Displays a single, more intense absorption maximum at a longer wavelength, around 251 nm, due to the extended conjugation between the two amino groups through the benzene ring.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For the phenylenediamine isomers, the molecular ion peak (M⁺) will be observed at m/z 108, confirming the molecular formula C₆H₈N₂.
While the primary mass spectra of the isomers may be very similar, subtle differences in the relative abundances of fragment ions can sometimes be observed. The fragmentation of aromatic amines often involves the loss of HCN and radicals from the ring. Common fragments for all three isomers include ions at m/z 92, 80, and 65. Distinguishing the isomers based solely on their electron impact mass spectra can be challenging without high-resolution instrumentation and careful analysis of fragmentation pathways.
Visualizing the Workflow
To systematically differentiate between the diamine isomers, a structured experimental approach is recommended. The following diagram illustrates a typical workflow for spectroscopic analysis.
Caption: Experimental workflow for the spectroscopic identification of diamine isomers.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for the key spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the diamine isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a standard 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
For ¹³C NMR, use proton decoupling, a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and accumulate several hundred to a few thousand scans for adequate signal-to-noise.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid diamine sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
-
Instrument Setup:
-
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Collect a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands and compare their positions and intensities to reference spectra or correlation charts.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the diamine isomer in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to obtain a final concentration that gives an absorbance reading between 0.2 and 1.0 (typically in the range of 1-10 µg/mL).
-
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline correction.
-
Fill a matched quartz cuvette with the sample solution.
-
-
Data Acquisition: Scan the sample over a wavelength range of 200-400 nm and record the absorption spectrum. Identify the wavelength(s) of maximum absorbance (λmax).[5]
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the diamine isomer (typically <1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[6]
-
Instrument Setup:
-
Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
For EI, a direct insertion probe may be used for solid samples.
-
For ESI, the sample solution is infused directly or via a liquid chromatograph.[7]
-
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-200 amu). The molecular ion peak and characteristic fragment ions should be recorded.
By employing this systematic, multi-technique spectroscopic approach, researchers can confidently and accurately distinguish between o-, m-, and p-phenylenediamine isomers, ensuring the correct material is utilized in their critical applications.
References
- 1. A comparative study of the infrared and Raman spectra of aniline and o-, m-, p-phenylenediamine isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. webassign.net [webassign.net]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. mdpi.com [mdpi.com]
- 5. longdom.org [longdom.org]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. biocompare.com [biocompare.com]
Safety Operating Guide
Navigating the Disposal of 2,6-Dimethoxypyridine-3,5-diamine: A Procedural Guide
Disclaimer: A specific Safety Data Sheet (SDS) for 2,6-Dimethoxypyridine-3,5-diamine could not be located. The information presented here is based on the GHS hazard classifications for 2,6-Dimethoxy-3,5-pyridinediamine dihydrochloride and general best practices for handling aromatic amines and pyridine compounds.[1] It is crucial to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Hazard Assessment
Based on the aggregated GHS information for 2,6-Dimethoxy-3,5-pyridinediamine dihydrochloride, the compound presents the following hazards:
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[1] |
| Skin Sensitization | 1A | H317: May cause an allergic skin reaction[1] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity, Repeated Exposure | 2 | STOT RE 2[1] |
Data sourced from PubChem CID 3017019.[1]
Given these hazards, meticulous care must be taken during handling and disposal to prevent accidental exposure.
Experimental Protocols for Safe Disposal
The following step-by-step procedure outlines the recommended operational plan for the disposal of this compound.
1. Personal Protective Equipment (PPE): Before handling the compound, ensure appropriate PPE is worn. This includes:
-
Chemical safety goggles or a face shield.
-
A fully buttoned laboratory coat.
-
Gloves made of a material resistant to aromatic amines (e.g., butyl rubber or PVA). Nitrile gloves may not be suitable for prolonged contact.[2]
-
Always work within a certified laboratory chemical fume hood to avoid inhalation of any dust or vapors.[3]
2. Waste Collection:
-
Solid Waste: Collect pure this compound and any contaminated disposable materials (e.g., weighing paper, gloves, pipette tips) in a designated, sealable, and airtight waste container.[2]
-
Solutions: Collect solutions containing this compound in a separate, compatible, and clearly labeled waste container.[2] Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Spill Cleanup: In the event of a spill, absorb the material with an inert, dry substance such as sand or vermiculite.[4] Collect the absorbent material into a sealed container for disposal as hazardous waste.[4]
3. Container Labeling:
-
All waste containers must be clearly labeled with the full chemical name: "this compound".
-
Attach a completed hazardous waste label as soon as the first waste is added to the container.[2] The label should include the hazard pictograms (e.g., skull and crossbones for acute toxicity).
4. Storage of Waste:
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[2]
-
The storage area should be a designated and secured location for hazardous waste.
5. Arranging for Disposal:
-
Once the waste container is full or no longer in use, complete a chemical collection request form as per your institution's procedures.[2]
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[4]
-
Disposal methods for related compounds like pyridine often involve incineration at high temperatures.[5][6] Professional waste disposal services will ensure compliance with all local, state, and federal regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can mitigate the risks associated with this compound and ensure its safe and compliant disposal. Always prioritize safety and consult with your institution's safety professionals for guidance tailored to your specific laboratory environment.
References
- 1. 2,6-Dimethoxy-3,5-pyridinediamine dihydrochloride | C7H13Cl2N3O2 | CID 3017019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
